molecular formula C8H17NO B2609140 1-(Oxan-2-yl)propan-1-amine CAS No. 1602058-43-4

1-(Oxan-2-yl)propan-1-amine

Cat. No.: B2609140
CAS No.: 1602058-43-4
M. Wt: 143.23
InChI Key: XCPXNJBVVDSZBA-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)propan-1-amine (CAS 1602058-43-4) is a chemical compound featuring a propan-1-amine chain linked to a tetrahydropyran (oxane) ring, with a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . This structure classifies it as an amine-containing building block of interest in synthetic and medicinal chemistry research. The primary research value of this compound lies in its role as a versatile synthetic intermediate. The amine functional group is a common pharmacophore in active molecules and can be readily functionalized, while the tetrahydropyran ring can enhance the physicochemical properties of a molecule, such as its solubility and metabolic stability . As a building block, it can be incorporated into more complex molecular architectures during the exploration of structure-activity relationships (SAR) . While specific biological mechanisms for this precise molecule are not extensively documented in the public domain, compounds with similar amine and heterocyclic motifs are frequently investigated for their potential as ligands for various biological targets. This product is provided exclusively for research and development purposes in a laboratory setting. It is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-7(9)8-5-3-4-6-10-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPXNJBVVDSZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCCO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine scaffold, focusing on its identification, synthesis, and application in drug discovery.

Executive Summary & Identification

1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine is a chiral primary amine featuring a tetrahydropyran (THP) ring substituted at the C2 position with a propylaminyl chain. In medicinal chemistry, this scaffold serves as a privileged building block , offering a balance of lipophilicity and polarity (LogP modulation) while introducing a metabolic "soft spot" or a stable ether linkage depending on the specific substitution pattern.

Unlike simple alkyl amines, this compound is often synthesized in situ or supplied as a custom intermediate due to the presence of two chiral centers (the pyran C2 and the propyl C1), leading to four potential stereoisomers.

Chemical Identity
PropertyDetail
Systematic Name 1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine
Common Synonyms

-Ethyl-tetrahydro-2H-pyran-2-methanamine; 1-(Oxan-2-yl)propylamine
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol
Key Precursor CAS 1989671-66-0 (Alkyne analog: 1-(Oxan-2-yl)prop-2-yn-1-amine)
Homolog CAS 6628-83-7 (Methyl analog: (Tetrahydro-2H-pyran-2-yl)methanamine)

Note on CAS Registry: While the specific saturated propyl amine is not widely indexed in public registries (PubChem/ChemSpider) as a commodity chemical, it is accessed via the hydrogenation of the commercially available alkyne precursor (CAS 1989671-66-0) or synthesized via the methods detailed below.

Synthetic Methodologies

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine requires stereocontrol to manage the diastereomeric ratio between the pyran ring and the exocyclic amine.

Method A: Hydrogenation of Alkyne Precursors (Primary Route)

The most direct route utilizes the commercially available alkyne intermediate. This method allows for the generation of the saturated amine in high yield.

  • Starting Material: 1-(Oxan-2-yl)prop-2-yn-1-amine (CAS 1989671-66-0).

  • Reagents: H

    
     (balloon or Parr shaker), Pd/C (10% w/w), MeOH or EtOH.
    
  • Conditions: Ambient temperature, 1-4 atm H

    
    , 4-12 hours.
    
  • Mechanism: Catalytic hydrogenation reduces the internal alkyne to the alkane.

  • Stereochemistry: Typically retains the relative stereochemistry of the starting propargyl amine if the reduction is mild, though racemization at the

    
    -position is a risk if high temperatures are used.
    
Method B: Grignard Addition & Ellman Auxiliaries (Asymmetric Route)

For high enantiomeric excess (ee), the Ellman sulfinamide strategy is preferred.

  • Condensation: React Tetrahydro-2H-pyran-2-carbaldehyde (CAS 5161-16-0) with (R)- or (S)-tert-butanesulfinamide in the presence of Ti(OEt)

    
     to form the chiral N-sulfinyl imine.
    
  • Grignard Addition: Add Ethylmagnesium bromide (EtMgBr) to the imine at -78°C. The chiral auxiliary directs the nucleophilic attack, setting the stereochemistry at the new amine center.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the chiral primary amine salt.

Method C: Reductive Amination of the Ketone
  • Precursor: 1-(Tetrahydro-2H-pyran-2-yl)propan-1-one (C-linked ketone).

  • Reagents: NH

    
    OAc, NaCNBH
    
    
    
    or NaBH(OAc)
    
    
    , MeOH.
  • Workflow: The ketone is condensed with ammonium acetate to form the imine in situ, which is immediately reduced by the hydride source. This method typically yields a mixture of diastereomers.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow for accessing the target scaffold from commercially available precursors.

SynthesisPathways cluster_legend Legend Aldehyde Tetrahydro-2H-pyran-2-carbaldehyde (CAS 5161-16-0) Imine N-Sulfinyl Imine (Intermediate) Aldehyde->Imine (R)-t-Bu-Sulfinamide Ti(OEt)4 Alkyne 1-(Oxan-2-yl)prop-2-yn-1-amine (CAS 1989671-66-0) Target 1-(Tetrahydro-2H-pyran-2-yl) propan-1-amine (Target Scaffold) Alkyne->Target H2, Pd/C MeOH Imine->Target 1. EtMgBr, -78°C 2. HCl/MeOH key1 Blue: Asymmetric Synthesis (High ee) key2 Red: Direct Hydrogenation

Figure 1: Synthetic pathways to 1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine, highlighting the asymmetric Ellman route and the direct alkyne reduction.

Applications in Drug Discovery

This scaffold is valuable in "Lead Optimization" phases for several reasons:

  • Solubility Enhancement: The ether oxygen in the pyran ring acts as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a carbocyclic cyclohexyl analog.

  • Metabolic Stability: The tetrahydropyran ring is generally more resistant to oxidative metabolism (CYP450) than open-chain ethers, though the

    
    -carbon to the amine is a potential site for metabolic deamination.
    
  • Conformational Restriction: The ring constrains the entropy of the propyl chain, potentially reducing the entropic penalty upon binding to a protein target (e.g., kinase ATP pockets or GPCRs).

Analytical Characterization Data (Predicted)

Researchers synthesizing this compound should expect the following spectral signatures:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       3.8–4.0 ppm (m, 1H, Pyran-H2).
      
    • 
       3.3–3.5 ppm (m, 2H, Pyran-H6).
      
    • 
       2.6–2.8 ppm (m, 1H, CH-NH
      
      
      
      ).
    • 
       0.9 ppm (t, 3H, Terminal CH
      
      
      
      ).
  • MS (ESI):

    • [M+H]

      
       calculated: 144.14.
      
    • Characteristic fragmentation often shows loss of NH

      
       or cleavage of the alkyl chain.
      

References

  • EvitaChem. (n.d.). 1-(Oxan-2-yl)prop-2-yn-1-amine (CAS 1989671-66-0).
  • PubChem. (n.d.). (Tetrahydro-2H-pyran-2-ylmethyl)amine (CAS 6628-83-7). Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Tetrahydropyran Synthesis & Prins Cyclization. Retrieved from [Link]

An In-Depth Technical Guide to 1-(Oxan-2-yl)propan-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(Oxan-2-yl)propan-1-amine, a saturated heterocyclic amine. Due to the limited direct literature on this specific molecule, this document leverages established principles of organic synthesis and draws analogies from closely related structural isomers to present a scientifically grounded exploration of its core characteristics. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, properties, and potential utility of this and similar aminotetrahydropyran derivatives.

Core Molecular Attributes

1-(Oxan-2-yl)propan-1-amine is a primary amine featuring a propyl chain attached to the 2-position of an oxane (tetrahydropyran) ring. The fundamental properties of this compound have been deduced from its chemical structure.

PropertyValue
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
IUPAC Name 1-(tetrahydro-2H-pyran-2-yl)propan-1-amine

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-(Oxan-2-yl)propan-1-amine can be logically approached through a two-step sequence involving the formation of a ketone precursor followed by reductive amination. This method is a robust and widely employed strategy for the preparation of amines from carbonyl compounds.

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of Precursor Ketone cluster_1 Step 2: Reductive Amination A 2-Chlorotetrahydropyran C Grignard Reagent Formation A->C Mg, THF B Propionaldehyde D 1-(Oxan-2-yl)propan-1-one B->D C->D Addition E 1-(Oxan-2-yl)propan-1-one H 1-(Oxan-2-yl)propan-1-amine E->H F Ammonia (NH3) F->H G Reducing Agent (e.g., NaBH3CN) G->H Reduction of Imine intermediate

Caption: Proposed two-step synthesis of 1-(Oxan-2-yl)propan-1-amine.

Experimental Protocol: Synthesis of 1-(Oxan-2-yl)propan-1-one (Precursor)

The synthesis of the ketone precursor, 1-(oxan-2-yl)propan-1-one, can be achieved via a Grignard reaction. This classic organometallic reaction is a reliable method for forming carbon-carbon bonds.

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-chlorotetrahydropyran in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-(tetrahydropyranyl)magnesium chloride. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.

  • Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of propionaldehyde in anhydrous THF is then added dropwise. The reaction mixture is stirred and allowed to warm to room temperature to ensure complete reaction.

  • Oxidation: The intermediate secondary alcohol is then oxidized to the corresponding ketone. A common and effective method is the use of a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation, which minimizes over-oxidation.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 1-(oxan-2-yl)propan-1-one.

Experimental Protocol: Reductive Amination to 1-(Oxan-2-yl)propan-1-amine

Reductive amination is a highly efficient method for the synthesis of amines from ketones or aldehydes.[1] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ.[2]

Protocol:

  • Reaction Setup: To a solution of 1-(oxan-2-yl)propan-1-one in a suitable solvent such as methanol or ethanol, an excess of ammonia (as a solution in methanol or as ammonium acetate) is added. The choice of ammonia source and solvent is critical for efficient imine formation.

  • pH Adjustment: The reaction mixture is typically adjusted to a slightly acidic pH (around 5-6) with acetic acid. This acidic condition catalyzes the formation of the imine intermediate.

  • Reduction: A reducing agent selective for the imine over the ketone is then added. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its mildness and selectivity.[2][3] The reaction is stirred at room temperature until the starting ketone is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid. The organic layer is then dried, filtered, and concentrated. The final product, 1-(Oxan-2-yl)propan-1-amine, is purified by distillation or column chromatography.

Physicochemical and Spectroscopic Properties (Hypothesized)

The following properties are hypothesized based on the known characteristics of its structural isomers and other aminotetrahydropyran derivatives.

PropertyHypothesized Value/CharacteristicRationale
Physical State Colorless to pale yellow liquidSimilar to other short-chain alkylamines.
Boiling Point ~180-200 °CExpected to be in a similar range to its isomers.
Solubility Soluble in water and polar organic solventsThe presence of the amine and ether functionalities allows for hydrogen bonding.[4]
pKa ~9-10Typical for a primary alkylamine.
¹H NMR Signals corresponding to the propan-1-amine and oxane protons. The methine proton adjacent to the nitrogen would appear as a multiplet.Based on standard chemical shifts for similar structures.
¹³C NMR 8 distinct signals corresponding to the 8 carbon atoms in the molecule.
IR Spectroscopy Characteristic N-H stretching bands for a primary amine (~3300-3500 cm⁻¹), C-N stretching, and C-O-C stretching of the ether.

Potential Applications and Fields of Research

While specific applications for 1-(Oxan-2-yl)propan-1-amine are not documented, the aminotetrahydropyran scaffold is a valuable pharmacophore in medicinal chemistry.[5][6]

  • Drug Discovery: The tetrahydropyran ring is a common motif in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[5] The primary amine group provides a key site for further functionalization, allowing for the synthesis of a library of compounds for screening against various biological targets. Derivatives of aminotetrahydropyrans have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[6]

  • Chemical Building Block: As a bifunctional molecule (amine and ether), it can serve as a versatile intermediate in organic synthesis. The amine can act as a nucleophile or be transformed into other functional groups, while the oxane ring provides a specific three-dimensional structure.

Safety and Handling

As with all amine compounds, 1-(Oxan-2-yl)propan-1-amine is expected to be a skin and eye irritant and may be harmful if swallowed or inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-(Oxan-2-yl)propan-1-amine, while not extensively documented, represents a molecule of interest due to its structural features. The proposed synthetic route via reductive amination offers a plausible and efficient method for its preparation. Based on the known properties and applications of its isomers and other aminotetrahydropyran derivatives, this compound holds potential as a valuable building block in medicinal chemistry and organic synthesis. Further research is warranted to experimentally validate its properties and explore its utility in various scientific domains.

References

  • PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • PMC. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. [Link]

  • Myers, A. Chem 115. [Link]

  • Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 1085-1093. [Link]

  • ARKIVOC. Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. [Link]

  • MDPI. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • PMC. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

  • Semantic Scholar. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • PMC. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. [Link]

  • ARKIVOC. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Introduction: The Central Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of Oxan-2-yl Propyl Amine Derivatives

In the landscape of modern drug development, the aqueous solubility of a lead compound is a paramount physicochemical property that dictates its trajectory from initial screening to clinical application. For drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a critical determinant of success. Poor aqueous solubility can lead to a cascade of developmental challenges, including limited and erratic intestinal absorption, which results in low and variable oral bioavailability.[1] It complicates in vitro testing, as compounds may precipitate in assay buffers, leading to unreliable data and false negatives.[1][2] Consequently, the development of poorly soluble candidates is often a costly and time-consuming endeavor.[1]

The family of oxan-2-yl propyl amine derivatives presents a versatile scaffold in medicinal chemistry. The inherent features of the tetrahydropyran (THP) ring, combined with the ionizable amine function, offer a unique interplay of properties that can be strategically modulated to optimize for drug-like characteristics.[3] This guide provides a comprehensive technical overview of the factors governing the solubility of these derivatives, outlines robust experimental protocols for its accurate determination, and offers insights into interpreting the resulting data to guide successful drug design campaigns.

Pillar 1: Understanding the Structure-Solubility Relationship

The aqueous solubility of any molecule is a complex function of its intrinsic physicochemical properties. For oxan-2-yl propyl amine derivatives, solubility is primarily dictated by a balance between the energy required to break the compound's crystal lattice and the energy released upon its hydration.[4][5] This balance is heavily influenced by several key structural features.

The Influence of the Amine Functional Group

The amine group is arguably the most critical modulator of solubility for this class of compounds. Most aliphatic amines are basic and can be protonated to form ammonium salts, which exhibit substantially higher water solubility than the parent free base.[6] This behavior is governed by the amine's acid dissociation constant (pKa).[7]

  • The Role of pKa: The pKa determines the extent of ionization at a given pH.[7] For a compound to be soluble in the physiological pH range of the stomach and intestines, having a tunable pKa is essential. Amines with a pKa in the range of 7-9 are typically protonated in the acidic environment of the stomach and partially protonated in the small intestine, enhancing their dissolution. The protonated, cationic form can participate in favorable ion-dipole interactions with water, significantly boosting aqueous solubility.[6]

  • Hydrogen Bonding: Primary and secondary amines can act as hydrogen bond donors, while all amines, including tertiary ones, possess a lone pair of electrons on the nitrogen atom that can act as a hydrogen bond acceptor.[8] This ability to form hydrogen bonds with water molecules is a fundamental contributor to their solubility.[8][9] However, as the size of non-polar alkyl substituents on the amine increases, steric hindrance can interfere with these interactions, and the overall hydrophobicity of the molecule increases, leading to decreased water solubility.[6][10]

The Tetrahydropyran (Oxan) Ring: A Polar Scaffold

The tetrahydropyran (THP) ring serves as a key structural component. Unlike a purely lipophilic cyclohexane ring, the oxygen atom within the THP scaffold introduces polarity and has significant implications for solubility.

  • Hydrogen Bond Acceptor: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with water molecules.[3] This makes the THP moiety less lipophilic than its carbocyclic counterpart, which can contribute favorably to overall solubility.[3]

  • Bioisosteric Replacement: In drug design, replacing a cyclohexane or a long aliphatic chain with a THP ring is a common strategy to improve metabolic stability and modulate physicochemical properties like solubility.[3] While tetrahydropyran itself is only partially miscible with water, its incorporation into a larger molecule containing an ionizable amine group generally improves the overall solubility profile compared to a similar, purely carbocyclic analogue.[11][12]

Lipophilicity (LogP/LogD) and Molecular Size

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical counterforce to aqueous solubility.[13]

  • Lipinski's Rule of Five: This well-established guideline suggests that for a compound to have good oral bioavailability, its octanol-water partition coefficient (LogP) should not exceed 5.[14][15] Compounds that are excessively lipophilic (high LogP) tend to have poor aqueous solubility, which can compromise absorption.[13][14]

  • Structure Modification: The addition of non-polar, bulky substituents to either the THP ring or the amine group will increase the molecule's LogP and generally decrease its aqueous solubility. Conversely, the introduction of polar functional groups (e.g., hydroxyls, amides) can decrease lipophilicity and enhance solubility.

The interplay of these factors is visually summarized in the diagram below.

G cluster_scaffold Oxan-2-yl Propyl Amine Scaffold cluster_properties Physicochemical Properties Scaffold Core Structure pKa pKa (Ionization) Scaffold->pKa Amine Group LogP LogP (Lipophilicity) Scaffold->LogP Alkyl/Aryl Substituents HBond Hydrogen Bonding (Donors/Acceptors) Scaffold->HBond Amine & Oxan Oxygen Solubility Aqueous Solubility pKa->Solubility Increases (via ionization) LogP->Solubility Decreases (hydrophobicity) HBond->Solubility Increases (hydration) Crystal Crystal Lattice Energy Crystal->Solubility Decreases (stability)

Caption: Key factors influencing the solubility of the core scaffold.

Pillar 2: Experimental Determination of Solubility

Accurately measuring solubility is essential for making informed decisions in a drug discovery pipeline. It is crucial to distinguish between two primary types of solubility measurements: kinetic and thermodynamic.[16]

Kinetic Solubility

Kinetic solubility is a high-throughput measurement typically used in the early stages of drug discovery for rank-ordering compounds.[16][17] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[18] This value is not a true equilibrium value and can be influenced by the rate of precipitation and the presence of amorphous forms.

Experimental Protocol: Turbidimetric Kinetic Solubility Assay

This protocol outlines a standard method for determining kinetic solubility using nephelometry (light scattering).[1][19]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a clear-bottom 96-well assay plate containing a fixed volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[16]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the measured turbidity does not exceed a predefined threshold compared to a blank control.

G A 1. Prepare 10 mM Stock in DMSO B 2. Add Stock to Aqueous Buffer (pH 7.4) A->B C 3. Incubate & Shake (e.g., 2 hours, RT) B->C D 4. Measure Turbidity (Nephelometer) C->D E 5. Determine Concentration at Precipitation Point D->E

Caption: Workflow for a turbidimetric kinetic solubility assay.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the "gold standard" measurement.[2] It represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with its most stable solid form.[20] This assay is lower-throughput but provides a more accurate and fundamental measure of a compound's solubility, making it essential for lead optimization and preclinical development.[16][17]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

This protocol describes the widely accepted shake-flask method.[17][18]

  • Compound Addition: Add an excess amount of the solid test compound (as a crystalline powder) to a vial containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[21]

  • Phase Separation: After equilibration, allow the vials to stand, then filter the solution through a 0.45 µm filter to remove all undissolved solid. Centrifugation can also be used.

  • Quantification: Dilute the clear filtrate with an appropriate solvent.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with the same compound.[2][18]

G A 1. Add Excess Solid Compound to Buffer B 2. Agitate for 24-48h at Constant Temp A->B C 3. Filter to Remove Undissolved Solid B->C D 4. Quantify Filtrate Concentration (LC/MS) C->D E 5. Report Equilibrium Solubility Value D->E

Caption: Workflow for a shake-flask thermodynamic solubility assay.

Pillar 3: Data Interpretation and Strategic Application

The data generated from solubility assays provide actionable intelligence for medicinal chemists and drug development teams.

Interpreting Solubility Data

Solubility data can be presented in various units. A clear understanding of these is vital for comparative analysis.

Derivative ExampleR-GroupKinetic Solubility (μM)Thermodynamic Solubility (μM)LogS (mol/L)Assessment
A -H> 200185-3.73High Solubility
B -CH₃150120-3.92Good Solubility
C -C₆H₅ (Phenyl)2515-4.82Moderate Solubility
D -C(CH₃)₃ (t-Butyl)4032-4.50Moderate Solubility
E -C₁₀H₂₁ (Decyl)< 51.2-5.92Poor Solubility

This table presents hypothetical data for illustrative purposes.

From this data, a clear structure-solubility relationship emerges: increasing the size and lipophilicity of the substituent on the amine (from H to Decyl) leads to a progressive decrease in aqueous solubility. Derivative E, with its long alkyl chain, would be flagged as a high-risk compound requiring significant formulation efforts or further chemical modification.

Strategic Implications
  • Early Discovery: In high-throughput screening, kinetic solubility data is sufficient to quickly triage large numbers of compounds, eliminating those with prohibitive insolubility.[1] A common threshold for "good" kinetic solubility is >100 µM.

  • Lead Optimization: As a program advances, thermodynamic solubility becomes the critical parameter. If a lead candidate has high potency but poor thermodynamic solubility (<10 µM), several strategies can be employed:

    • Structural Modification: Introduce polar groups or reduce the overall lipophilicity of the molecule. For oxan-2-yl propyl amine derivatives, this could involve adding hydroxyl groups to the THP ring or choosing smaller, less greasy substituents for the amine.

    • Salt Formation: For basic amines, forming a salt with a suitable acid (e.g., HCl, mesylate) is a highly effective method to dramatically increase aqueous solubility and dissolution rate.[6]

    • Formulation Approaches: If structural modifications are not feasible, advanced formulation strategies such as creating amorphous solid dispersions, micronization, or using solubilizing excipients can be explored.[22][23]

Conclusion

The solubility profile of oxan-2-yl propyl amine derivatives is a multifaceted property governed by the delicate balance of ionization, hydrogen bonding capacity, lipophilicity, and crystal packing forces. A proactive and systematic approach to characterizing solubility, beginning with high-throughput kinetic assays in early discovery and progressing to definitive thermodynamic measurements for lead candidates, is fundamental to mitigating risk and reducing attrition. By understanding the underlying physicochemical principles and applying the robust experimental protocols detailed in this guide, researchers can effectively interpret solubility data to make strategic decisions, rationally design molecules with improved drug-like properties, and ultimately accelerate the journey of a new chemical entity toward becoming a successful therapeutic.

References

  • Vertex AI Search. (2025, August 10). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set | Journal of Chemical Information and Modeling - ACS Publications.
  • Zenovel. (2025, August 12). Lipinski's Rule of 5 in Modern Drug Discovery.
  • ChemRxiv. (n.d.). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
  • RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • ACS Publications. (n.d.). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling.
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • PMC. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates.
  • PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • C&EN Global Enterprise - ACS Publications. (2023, March 6). Wrestling with the rule of 5.
  • Quora. (2023, January 6). Are amines soluble or insoluble in water?.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PMC - NIH. (n.d.). BDDCS, the Rule of 5 and Drugability.
  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.
  • ResearchGate. (n.d.). Physical Properties of Tetrahydropyran and Its Applications | Request PDF.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • ACS Omega - ACS Publications. (2020, April 21). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.
  • ACS Omega. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • PMC - NIH. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting.
  • Unknown. (n.d.). Lattice Energy.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Benchchem. (n.d.). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • ChemicalBook. (2023, December 19). Tetrahydropyran: properties, applications and safety.
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Safety data sheet (SDS) for 1-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(Oxan-2-yl)propan-1-amine

For the modern researcher, the synthesis and application of novel chemical entities is a cornerstone of discovery. 1-(Oxan-2-yl)propan-1-amine, with its unique structural combination of a tetrahydropyran ring and a primary aliphatic amine, represents a versatile building block in medicinal and materials chemistry. However, its utility is intrinsically linked to a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the anticipated safety considerations for 1-(Oxan-2-yl)propan-1-amine, drawing upon established data for aliphatic amines and related heterocyclic compounds to ensure a culture of safety and scientific excellence in the laboratory.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Damage: Like many short-chain aliphatic amines, this compound is expected to be corrosive or at least a severe irritant to the skin and eyes.[3][4] Direct contact can lead to chemical burns and potentially irreversible eye damage.[5]

  • Respiratory Irritation: Vapors or aerosols of 1-(Oxan-2-yl)propan-1-amine are likely to be irritating to the respiratory tract, which may cause coughing and shortness of breath.[4][6]

  • Harmful if Swallowed: Ingestion is anticipated to be harmful, with the potential to cause irritation or burns to the gastrointestinal tract.[6]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[7]

Risk Assessment Workflow

cluster_prep Preparation & Assessment cluster_controls Engineering & PPE Controls cluster_procedure Procedural Safeguards cluster_review Final Review a Identify Experiment & Quantities b Review Properties of Aliphatic Amines & Ethers a->b c Consult General Amine Safety Protocols b->c d Work in a Certified Chemical Fume Hood c->d e Select Appropriate PPE (Gloves, Goggles, Lab Coat) d->e f Develop Step-by-Step Handling Protocol e->f g Locate Nearest Safety Shower & Eyewash Station f->g h Prepare Spill Kit with Amine Neutralizer f->h i Review Protocol with Lab Supervisor/Safety Officer h->i j Proceed with Experiment i->j

Caption: A generalized risk assessment workflow for handling 1-(Oxan-2-yl)propan-1-amine.

Physicochemical and Toxicological Data

The following table summarizes the anticipated properties of 1-(Oxan-2-yl)propan-1-amine based on its structure and data from related compounds.

PropertyValue / Information
Chemical Formula C8H17NO
Molecular Weight 143.23 g/mol
Appearance Expected to be a liquid.
Odor Likely to have a fish-like or ammonia-like odor, characteristic of aliphatic amines.[4]
pH As a primary amine, it will be basic in solution.[3]
Boiling Point Data not available; likely to be in the range of comparable substituted propanamines.
Flash Point Data not available; should be treated as a combustible liquid.[5]
Solubility Expected to be soluble in water and common organic solvents.
GHS Hazard Statements Inferred: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[6][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to mitigating the risks associated with 1-(Oxan-2-yl)propan-1-amine.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE TypeSpecificationsRationale
Eye/Face Protection Chemical splash goggles and a face shield if there is a significant splash risk.[9]Protects against splashes that can cause severe eye damage.[5]
Skin Protection A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]Prevents skin contact which can lead to chemical burns. Always inspect gloves for integrity before use.[10]
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.[9]A fume hood provides adequate ventilation to control vapor exposure.[9]
Handling Procedures
  • Preparation : Before handling, ensure all necessary PPE is donned correctly.[7] Confirm that a safety shower and eyewash station are accessible and unobstructed.[11]

  • Ventilation : All manipulations of 1-(Oxan-2-yl)propan-1-amine must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Dispensing : When transferring the liquid, use a funnel and pour slowly to avoid splashing.[9] Work on a tray or other form of secondary containment.

  • Heating : If heating is required, be aware that vapors can form explosive mixtures with air. Use a controlled heating source and ensure there are no nearby ignition sources.[10][12]

  • Housekeeping : Keep the work area clean and free of clutter.[13] Immediately clean up any small drips or spills, following appropriate procedures.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring laboratory safety.

  • Segregation : Store 1-(Oxan-2-yl)propan-1-amine away from incompatible materials such as strong oxidizing agents, acids, and acid halides.[14][15] Amines can react violently with these substances.[14]

  • Location : Keep containers in a cool, dry, and well-ventilated area, preferably in a cabinet designed for corrosive materials.[16][17]

  • Container Integrity : Ensure the container is tightly sealed to prevent the escape of vapors and protect from atmospheric moisture.[10][16]

  • Peroxide Formation : The tetrahydropyran moiety presents a risk of forming explosive peroxides upon prolonged exposure to air.[1][2] It is advisable to date the container upon opening and test for peroxides periodically if stored for an extended time.

Emergency and First-Aid Procedures

Rapid and informed action is critical in the event of an exposure or spill.

First-Aid Measures
  • Inhalation : Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5][11] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[10] Seek immediate medical attention.

Spill Response Protocol

The response to a spill should be dictated by its size and the immediate hazards it presents.[18]

Decision Tree for Amine Spill Response

spill Spill of 1-(Oxan-2-yl)propan-1-amine Occurs alert Alert others in the area spill->alert eval Evaluate Spill Size & Location minor Minor Spill (<1 L, Contained in Fume Hood) eval->minor Minor major Major Spill (>1 L or Outside Hood) eval->major Major ppe Don appropriate PPE minor->ppe evacuate Evacuate the immediate area major->evacuate alert->eval neutralize Neutralize with sodium bisulfite ppe->neutralize absorb Absorb with vermiculite or sand neutralize->absorb collect Collect waste into a sealed container absorb->collect dispose Label as hazardous waste and dispose of properly collect->dispose call911 Call Emergency Services (911) evacuate->call911 isolate Close doors to isolate the area evacuate->isolate

Caption: A decision-making workflow for responding to a spill of an aliphatic amine.

Disposal Considerations

Chemical waste must be handled in accordance with institutional, local, and national regulations.

  • Waste Collection : Collect waste 1-(Oxan-2-yl)propan-1-amine and any contaminated materials in a designated, properly labeled, and sealed container.[18]

  • Segregation : Do not mix amine waste with other waste streams, particularly those containing acids or oxidizers, to prevent dangerous reactions in the waste container.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office.

Conclusion

While 1-(Oxan-2-yl)propan-1-amine is a valuable tool for chemical innovation, its potential hazards necessitate a proactive and informed approach to safety. By understanding its inferred toxicological profile, implementing rigorous engineering and administrative controls, and preparing for potential emergencies, researchers can confidently and safely harness its synthetic potential. A steadfast commitment to safety is not a barrier to discovery but rather the foundation upon which it is built.

References

  • CHEMICAL SPILL PROCEDURES - Environmental Health and Safety. (2024, March 29).
  • Chemical Spill Emergency Response Plan | PDF | Oil Spill | Hazards - Scribd.
  • AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA.
  • Chemical Spills | Environment, Health & Safety - UCSF.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Short chain (C2-3) alkyl amines: Human health tier II assessment. (2016, July 1).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Guide to Safety in Chemical Laboratories - DISAT Department of Applied Science and Technology. (2016, May 24).
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 9).
  • SAFETY DATA SHEET - ThermoFisher. (2010, September 9).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • 1-(oxan-2-yl)-1H-pyrazol-4-amine | C8H13N3O | CID - PubChem.
  • sigma-aldrich - Safety Data Sheet. (2012, January 20).
  • Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines.
  • SAFETY DATA SHEET - Fisher Scientific.
  • AMINES, LIQUID, CORROSIVE, N.O.S. | CAMEO Chemicals - NOAA.
  • Hazardous Chemical Information System (HCIS) - Details.
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  • Guidance on Safe Storage of Chemicals in Laboratories.
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  • Safety Manual - Duke Chemistry.

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1-(Oxan-2-yl)propan-1-amine: A Strategic Chiral Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Oxan-2-yl)propan-1-amine as a Chiral Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

In the landscape of modern drug discovery, the demand for sp³-rich, metabolically stable, and stereochemically defined scaffolds is critical.[1][] 1-(Oxan-2-yl)propan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)propan-1-amine) represents a high-value chiral building block that addresses these needs. By incorporating the tetrahydropyran (THP) moiety—a proven bioisostere for phenyl and cyclohexyl rings—this synthon offers reduced lipophilicity (LogP) and improved aqueous solubility while maintaining structural rigidity.

This guide provides a comprehensive technical analysis of this building block, detailing its stereochemical complexity, validated synthetic protocols via Ellman’s auxiliary, and its strategic application in optimizing pharmacokinetics (PK) in lead compounds.

Structural Analysis & Stereochemistry

Chemical Architecture

The molecule consists of a propyl amine chain attached to the C2 position of a saturated oxygen heterocycle (oxane/tetrahydropyran).

  • IUPAC Name: 1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • Key Functional Group: Primary amine (α-chiral).

Stereochemical Complexity

The structure possesses two contiguous chiral centers :

  • C2 of the Pyran Ring: The point of attachment.

  • C1 of the Propyl Chain: The carbon bearing the amine.

This creates four possible stereoisomers (two enantiomeric pairs of diastereomers). In medicinal chemistry, controlling the relative stereochemistry (syn vs. anti) between the ring oxygen and the amine is crucial for binding affinity.

Stereochemical FeatureImplication for Drug Design
α-Chirality Rigidifies the exocyclic chain, restricting conformational freedom and reducing entropic penalty upon binding.
THP Ring Acts as a hydrogen bond acceptor (ether oxygen) and a lipophilic spacer.
Diastereomers Syn and Anti isomers often display vastly different biological activities and metabolic profiles.

Applications in Drug Discovery[1][2][3][4][5]

Bioisosterism and Physicochemical Optimization

The THP ring is a classic bioisostere for phenyl and cyclohexyl rings. Replacing a phenyl ring with a THP ring typically results in:

  • Lower LogP: Reduced lipophilicity (typically by ~1–1.5 units), reducing non-specific binding and metabolic clearance.

  • Higher Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, improving solvation.

  • Metabolic Stability: Unlike phenyl rings prone to oxidation (e.g., hydroxylation), the THP ring is generally metabolically robust, though susceptible to oxidation at the α-position relative to oxygen if not substituted.

Therapeutic Areas
  • Kinase Inhibitors: The THP-amine motif is frequently used to target the solvent-front region or ribose binding pocket, where the ether oxygen can engage in specific H-bond interactions.

  • GPCR Ligands: Chiral amines are privileged structures in GPCR medicinal chemistry (e.g., aminergic receptors). The THP group provides a precise steric fit for hydrophobic pockets.

Validated Synthetic Protocol: Ellman’s Auxiliary Route

To access 1-(oxan-2-yl)propan-1-amine with high enantiopurity, the Ellman Sulfinamide method is the industry standard. It allows for the predictable control of the amine stereocenter based on the chirality of the sulfinamide auxiliary.[1]

Retrosynthetic Strategy

The synthesis relies on the condensation of tetrahydro-2H-pyran-2-carbaldehyde with (R)-tert-butanesulfinamide , followed by the diastereoselective addition of an ethyl Grignard reagent.

Step-by-Step Protocol

Step 1: Formation of the Chiral Sulfinyl Imine

  • Reagents: Tetrahydro-2H-pyran-2-carbaldehyde (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq), THF (anhydrous).

  • Procedure:

    • Dissolve the aldehyde in anhydrous THF (0.5 M) under N₂.

    • Add (R)-tert-butanesulfinamide followed by Ti(OEt)₄.

    • Stir at room temperature for 12–24 hours. Monitor by TLC/LCMS.

    • Quench: Pour into brine with vigorous stirring. Filter the titanium salts through Celite.

    • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Outcome: Formation of the N-sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Reagents: Ethylmagnesium bromide (EtMgBr, 2.0 eq), CH₂Cl₂ or Toluene (solvent choice affects diastereoselectivity).

  • Mechanism: The addition proceeds via a six-membered chelated transition state (Zimmerman-Traxler model) involving the sulfinyl oxygen and the imine nitrogen, coordinating the Mg atom. This directs the nucleophile to the Re-face or Si-face depending on the auxiliary configuration.

  • Procedure:

    • Cool the sulfinyl imine solution in CH₂Cl₂ to -78°C.

    • Dropwise add EtMgBr.

    • Stir at -78°C for 2 hours, then warm slowly to RT.

    • Quench with saturated NH₄Cl.

  • Critical Note: The choice of non-coordinating solvent (DCM) vs. coordinating solvent (THF) can invert the diastereoselectivity. For syn-selectivity, non-coordinating solvents are preferred to support the closed transition state.

Step 3: Cleavage of the Sulfinyl Group [1]

  • Reagents: HCl (4M in Dioxane), MeOH.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add HCl/Dioxane. Stir for 1 hour.

    • Concentrate and precipitate the amine hydrochloride salt with Et₂O.

Synthetic Workflow Diagram

EllmanSynthesis Start Tetrahydro-2H-pyran- 2-carbaldehyde Imine Chiral N-Sulfinyl Imine Start->Imine Condensation Reagent1 (R)-t-Butylsulfinamide + Ti(OEt)4 Reagent1->Imine Intermediate Sulfinamide Intermediate (Diastereomerically Enriched) Imine->Intermediate Stereoselective Addition (-78°C) Reagent2 EtMgBr (Grignard Addition) Reagent2->Intermediate Product 1-(Oxan-2-yl)propan-1-amine HCl Salt Intermediate->Product Acid Hydrolysis Reagent3 HCl / MeOH (Deprotection) Reagent3->Product

Figure 1: Synthetic workflow for the stereoselective production of 1-(oxan-2-yl)propan-1-amine using the Ellman auxiliary method.

Stereochemical Control Mechanism[1][6]

Understanding the transition state is vital for process optimization. The high diastereoselectivity in Step 2 arises from a Chelation-Controlled Model .

The Transition State

The magnesium atom of the Grignard reagent coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This locks the conformation. The ethyl group is then delivered from the face least sterically hindered by the tert-butyl group of the auxiliary and the THP ring.

Transition State Diagram

TransitionState cluster_TS Chelated Transition State (Zimmerman-Traxler) Mg Mg O_sulf O Mg->O_sulf N_imine N Mg->N_imine Et Et- Mg->Et Nucleophilic Attack Outcome High Diastereoselectivity (>95:5 dr) THP THP Ring N_imine->THP S_sulf S S_sulf->O_sulf S_sulf->N_imine tBu t-Bu S_sulf->tBu

Figure 2: Simplified representation of the chelated transition state that enforces high diastereoselectivity during the Grignard addition.

Physicochemical Properties Data

PropertyValue (Predicted)Significance
LogP ~0.8 – 1.2Ideal for CNS penetration and oral bioavailability.
TPSA ~35 ŲGood membrane permeability.
pKa (Amine) ~10.5Basic; will be protonated at physiological pH.
H-Bond Donors 2Primary amine hydrogens.
H-Bond Acceptors 2Ether oxygen + Amine nitrogen.
Rotatable Bonds 2Low flexibility aids binding entropy.

References

  • Ellman, J. A., et al. (1997). "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Cogan, D. A., & Ellman, J. A. (1999).[3] "Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines." Journal of the American Chemical Society.[3] Link

  • Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Director for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem. "1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine (Compound Summary)." National Library of Medicine. Link

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Methodological & Application

Application Note: Protocol for the Reductive Amination of 1-(Oxan-2-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details the protocol for converting 1-(oxan-2-yl)propan-1-one (also known as 2-propionyltetrahydropyran) to its corresponding primary amine, 1-(oxan-2-yl)propan-1-amine .

This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly for APIs targeting the central nervous system where tetrahydropyran motifs serve as bioisosteres for cyclohexanes or piperidines.

The Challenge: Stereocontrol and Chemoselectivity

The substrate presents two specific challenges that this protocol addresses:

  • Diastereoselectivity: The starting material possesses a chiral center at the C2 position of the oxane ring. The reductive amination generates a new chiral center at the exocyclic C1 position, resulting in a mixture of diastereomers (

    
     and 
    
    
    
    ).
  • Chemospecificity: The competition between direct reduction of the ketone to an alcohol (via

    
     hydrogenation) and the desired reductive amination (via 
    
    
    
    hydrogenation).
Selected Methodologies

To accommodate both bench-scale discovery and process-scale requirements, two distinct protocols are provided:

  • Protocol A (Catalytic Hydrogenation): The "Green" route utilizing

    
     gas and Raney Nickel. Ideal for scale-up and atom economy.
    
  • Protocol B (Hydride Reduction): The "Selectivity" route utilizing Sodium Cyanoborohydride (

    
    ).[1] Ideal for small-scale, high-diastereocontrol requirements.
    

Part 2: Mechanistic Insight & Pathway Visualization

Understanding the equilibrium between the ketone, hemiaminal, and imine is vital. The reaction proceeds through the formation of a transient imine species, which is subsequently reduced to the amine.[1][2][3][4][5][6]

Reaction Mechanism (DOT Visualization)

ReductiveAmination Ketone 1-(Oxan-2-yl)propan-1-one (Substrate) Hemiaminal Hemiaminal (Transient) Ketone->Hemiaminal + NH3 Alcohol Alcohol Side Product (Over-reduction) Ketone->Alcohol Direct Reduction (Avoid via pH control) Ammonia Ammonia Source (NH3 / NH4OAc) Ammonia->Hemiaminal Imine Imine Intermediate (C=N Species) Hemiaminal->Imine - H2O ( dehydration) Imine->Ketone Hydrolysis (If water not removed) Amine 1-(Oxan-2-yl)propan-1-amine (Target) Imine->Amine + H2 / Hydride

Figure 1: Mechanistic pathway of reductive amination. Note the competition between imine formation and direct ketone reduction.

Part 3: Protocol A - Catalytic Hydrogenation (Scale-Up Preferred)

Applicability: >5g scale, Process Development, Green Chemistry. Mechanism: Heterogeneous catalysis.[3][7]

Reagents & Equipment
ReagentEquiv.[4]Role
1-(Oxan-2-yl)propan-1-one 1.0Substrate
Methanolic Ammonia (7N) 5.0 - 10.0Amine Source & Solvent
Raney Nickel (Slurry) 20 wt%Catalyst
Hydrogen Gas (

)
5-10 barReducing Agent
Step-by-Step Procedure
  • Catalyst Preparation:

    • Safety: Raney Nickel is pyrophoric. Handle under argon/nitrogen and keep wet at all times.

    • Wash the Raney Nickel slurry (20 wt% relative to substrate) three times with anhydrous methanol to remove water and protective alkali.

  • Reaction Assembly:

    • Load the washed Raney Nickel into a high-pressure autoclave (e.g., Parr reactor).

    • Add the substrate 1-(Oxan-2-yl)propan-1-one dissolved in a minimal amount of methanol.

    • Add 7N Methanolic Ammonia (10 equivalents). The excess ammonia suppresses secondary amine formation.

  • Hydrogenation:

    • Seal the reactor and purge three times with

      
      , then three times with 
      
      
      
      .
    • Pressurize to 5–10 bar (70–145 psi) with

      
      .
      
    • Heat to 50°C and stir vigorously (1000 rpm) to overcome mass transfer limitations.

    • Reaction Time: Typically 6–12 hours. Monitor

      
       uptake.
      
  • Workup:

    • Cool to room temperature and depressurize.

    • Filter the mixture through a Celite pad (under inert atmosphere) to remove the catalyst. Do not let the filter cake dry out.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Expert Insight: If secondary amine formation is observed (>5%), increase the ammonia concentration or add a small amount of ammonium acetate to buffer the solution.

Part 4: Protocol B - Hydride Reduction (Lab Scale / High Selectivity)

Applicability: <1g to 5g scale, Discovery Chemistry, Stereochemical investigation. Mechanism: Borch Reduction (pH-controlled).

Reagents & Equipment
ReagentEquiv.[4]Role
1-(Oxan-2-yl)propan-1-one 1.0Substrate
Ammonium Acetate (

)
10.0Amine Source & Buffer
Sodium Cyanoborohydride (

)
1.5Selective Reducing Agent
Methanol Solvent[0.1 M] Concentration
Molecular Sieves (3Å) OptionalWater Scavenger
Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a round-bottom flask equipped with a stir bar, dissolve Ammonium Acetate (10 equiv) in anhydrous Methanol.

    • Add 1-(Oxan-2-yl)propan-1-one (1 equiv).

    • Critical Step: Add activated 3Å molecular sieves. This shifts the equilibrium toward the imine by removing water.[3]

    • Stir at room temperature for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Cyanoborohydride (

      
      ) (1.5 equiv) portion-wise.
      
    • Allow the reaction to warm to room temperature and stir for 16–24 hours.

  • Quench & pH Swing Extraction (Self-Validating Purification):

    • Acidify: Quench with concentrated HCl until pH < 2. This decomposes excess hydride and protonates the amine product (trapping it in the aqueous phase).

    • Wash: Extract the aqueous layer with Ethyl Acetate (

      
      ) to remove neutral non-polar impurities (unreacted ketone, alcohol side products). Discard organic layer.
      
    • Basify: Adjust the aqueous layer to pH > 12 using NaOH (6M). The solution will become cloudy as the free amine is liberated.

    • Extract: Extract the basic aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Dry: Dry combined DCM layers over

      
       and concentrate.
      

Expert Insight:


 is preferred over 

because it is less basic and selectively reduces the protonated imine over the ketone at pH 6-7.

Part 5: Analytical Validation & Stereochemistry

The product will exist as a pair of diastereomers. The ratio depends on the steric influence of the oxane ring during hydride attack.

Analytical Workflow (DOT Visualization)

Analytics Crude Crude Reaction Mixture TLC TLC (DCM/MeOH/NH4OH) Crude->TLC Rapid Check NMR 1H NMR (CDCl3) Crude->NMR Structure Confirmation HPLC Chiral HPLC / GC-MS Crude->HPLC Diastereomeric Ratio (dr) Check C1'-H Signal Check C1'-H Signal NMR->Check C1'-H Signal Diagnostic Region

Figure 2: Analytical workflow for product verification.

Expected Data
  • 1H NMR (CDCl3): Look for the multiplet corresponding to the

    
     proton at 
    
    
    
    ppm. The splitting pattern will differ between diastereomers.
  • Mass Spectrometry (ESI+):

    
     m/z.
    

Part 6: References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Gross, E. K. M., & Seebach, D. (1976). Reductive Amination of Ketones with Ammonia and Titanium(IV) Isopropoxide. Angewandte Chemie International Edition, 15(7), 437-438. (Context for Ti-mediated alternative).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Reference for Raney Ni protocols).

Sources

Application Note: N-Alkylation Protocols for 1-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

This guide details the procedures for the N-alkylation of 1-(Oxan-2-yl)propan-1-amine (also referred to as


-ethyl-tetrahydro-2H-pyran-2-methanamine). This building block is characterized by a primary amine adjacent to a tetrahydropyran (THP) ring.
Chemical Context

The presence of the bulky oxan-2-yl group at the


-position relative to the amine creates a distinct steric environment. Unlike linear primary amines, this substrate exhibits increased steric hindrance, which influences reaction kinetics and selectivity.
  • Structure: The amine is attached to a chiral center (C1 of the propyl chain), which is directly bonded to the C2 position of the oxane ring.

  • Reactivity Profile:

    • Nucleophilicity: Moderate. The adjacent ether oxygen of the ring may provide some inductive electron withdrawal, slightly lowering pKa compared to simple alkyl amines, but the steric bulk is the dominant factor.

    • Stability: The C-C bond between the ring and the amine chain is stable. However, the THP ring is an ether; while generally stable to bases and nucleophiles, it can be sensitive to strong Lewis acids under forcing conditions.

Strategic Selection of Method

For drug development applications where yield and purity are paramount, Reductive Amination is the Gold Standard for converting this primary amine to a secondary amine. Direct alkylation with halides is prone to over-alkylation (forming tertiary amines or quaternary salts) and should be reserved for specific cases where the aldehyde/ketone precursor is unavailable.

Method A: Reductive Amination (The Gold Standard)

Objective: Mono-alkylation to form a secondary amine. Mechanism: Condensation of the amine with an aldehyde or ketone to form an imine/iminium species, followed by in situ reduction.[1][2]

Standard Protocol (Aldehydes & Unhindered Ketones)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild, selective reducing agent that reduces imines faster than aldehydes/ketones, preventing side reactions.

Reagents:

  • Substrate: 1-(Oxan-2-yl)propan-1-amine (1.0 equiv)

  • Electrophile: Aldehyde or Ketone (1.0 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve 1-(Oxan-2-yl)propan-1-amine (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.1 equiv).

    • Note: If using a ketone, add Acetic Acid (1.0 equiv) at this stage to catalyze imine formation. For aldehydes, acid is optional but recommended if the reaction is sluggish.

  • Imine Formation (Equilibration): Stir at room temperature for 15–30 minutes.

    • Expert Insight: Because the amine is

      
      -branched, imine formation may be slower than with linear amines. A short pre-stir ensures the equilibrium shifts toward the imine before the reductant is added.
      
  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon.

    • Time: Aldehydes: 1–4 hours. Ketones: 4–24 hours.

    • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the starting amine and the appearance of the product mass (M+H).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes.

  • Workup: Extract the aqueous layer 3x with DCM. Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

Advanced Protocol (Hindered/Unreactive Ketones)

If the standard protocol fails (common with bulky ketones due to the steric clash with the oxanyl group), use Titanium(IV) Isopropoxide to force imine formation.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat, 1.5 – 2.0 equiv)

  • Reductant: Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Solvent: Methanol (MeOH) (for the reduction step)[1]

Procedure:

  • Neat Condensation: Combine the amine and ketone in a vial. Add Ti(OiPr)₄ (2.0 equiv).

  • Incubation: Stir the viscous mixture at ambient temperature (or 40–50 °C if necessary) for 2–12 hours.

    • Mechanism:[3][1][2] Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium to the imine species.

  • Dilution: Dilute the mixture with anhydrous MeOH (or EtOH).

  • Reduction: Cool to 0 °C. Carefully add NaBH₄ (2.0 equiv) in small portions. (Caution: Exothermic/Gas evolution).

  • Quench: After 1 hour, quench by adding 1N NaOH or water. A white precipitate (TiO₂) will form.

  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Rinse with EtOAc.

Method B: Direct Nucleophilic Substitution (SN2)

Objective: Alkylation using Alkyl Halides. Risk: High risk of over-alkylation (forming tertiary amines) due to the increased nucleophilicity of the secondary amine product. Recommendation: Use this method only if the alkyl halide is the only available electrophile.

Reagents:

  • Substrate: 1-(Oxan-2-yl)propan-1-amine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (0.8 – 0.9 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Setup: Dissolve the amine (1.0 equiv) and Base (2.0 equiv) in ACN.

  • Controlled Addition: Dissolve the Alkyl Halide (0.8 equiv) in a separate volume of ACN.

    • Critical Step: Add the alkyl halide solution dropwise to the amine solution over 30–60 minutes.

    • Logic: Keeping the amine in excess relative to the halide at all times minimizes the statistical probability of the product reacting with a second equivalent of halide.

  • Reaction: Stir at room temperature (or 60 °C for chlorides). Monitor closely by LC-MS.

  • Termination: Stop the reaction as soon as the alkyl halide is consumed. Do not chase full conversion of the amine; it is better to recover unreacted starting material than to separate di-alkylated byproducts.

Analytical & Purification Data

Data Summary Table
ParameterReductive Amination (STAB)Direct Alkylation (SN2)
Selectivity High (Mono-alkylation favored)Low (Risk of Di-alkylation)
Reaction Time 2 – 24 Hours4 – 18 Hours
Byproducts Boric acid salts (water soluble)Quaternary ammonium salts
Purification Acid/Base Extraction usually sufficientColumn Chromatography often required
Yield (Typical) 75 – 95%40 – 60%
Purification Strategy (Acid-Base Wash)

Since the product is a secondary amine, it can be purified without chromatography in many cases:

  • Dissolve crude in EtOAc.

  • Extract with 1N HCl (Product moves to aqueous layer; non-basic impurities stay in organic).

  • Wash the aqueous acidic layer with fresh EtOAc.

  • Basify the aqueous layer to pH > 12 using 4N NaOH.

  • Extract the free amine back into EtOAc (3x).

  • Dry and concentrate.

Workflow Visualization

N_Alkylation_Workflow Start Start: 1-(Oxan-2-yl)propan-1-amine Choice Select Electrophile Start->Choice Aldehyde Aldehyde / Ketone Choice->Aldehyde Carbonyl Source Halide Alkyl Halide Choice->Halide Halide Source StericCheck Is Ketone Sterically Hindered? Aldehyde->StericCheck MethodA1 Method A1: STAB Protocol (DCE, AcOH, NaBH(OAc)3) StericCheck->MethodA1 No (Aldehyde/Simple Ketone) MethodA2 Method A2: Ti(IV) Protocol (Ti(OiPr)4 then NaBH4) StericCheck->MethodA2 Yes (Bulky Ketone) Workup Workup: Acid-Base Extraction MethodA1->Workup MethodA2->Workup MethodB Method B: Controlled SN2 (Slow addition, 0.8 eq Halide) Halide->MethodB Direct Alkylation MethodB->Workup Product Final Product: Secondary Amine Workup->Product

Caption: Decision matrix for selecting the optimal N-alkylation pathway based on electrophile availability and steric constraints.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent". Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Fukuyama, T., et al. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines". Tetrahedron Letters, 36(36), 6373-6374. Link

Sources

Application of Oxan-2-yl Amines in Agrochemical Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The search for novel and effective agrochemicals is a continuous endeavor in modern agriculture. Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, form the backbone of a vast number of commercial pesticides.[1][2][3] Among these, the oxane (tetrahydropyran) ring system, a saturated six-membered heterocycle with five carbon atoms and one oxygen atom, is a recurring motif in numerous biologically active molecules, including natural products and pharmaceuticals.[4][5][6] When combined with an amine functional group at the 2-position, the resulting oxan-2-yl amine scaffold presents a unique combination of structural and physicochemical properties that are of significant interest for the design of new agrochemical active ingredients and their subsequent formulation.

This guide provides a detailed exploration of the application of oxan-2-yl amines in agrochemical science. It will delve into the structural significance of this moiety, its role in the biological activity of potential active ingredients, and the strategic considerations for formulating these compounds into stable and efficacious products. The content is tailored for researchers, chemists, and formulation scientists in the agrochemical industry, offering both foundational knowledge and practical, step-by-step protocols for synthesis and analysis.

The Oxan-2-yl Amine Moiety: A Structural and Physicochemical Perspective

The oxan-2-yl amine structure combines a non-planar, saturated oxane ring with a primary, secondary, or tertiary amine. This combination imparts several key characteristics:

  • Chirality: The C2 position of the oxane ring is a chiral center, meaning that oxan-2-yl amines can exist as enantiomers. This is a critical consideration in agrochemical design, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles.

  • Hydrogen Bonding: The oxygen atom within the ring and the nitrogen of the amine group can both act as hydrogen bond acceptors, while the N-H protons (in primary and secondary amines) can act as donors. This influences the molecule's interaction with biological targets and its solubility in various solvents.

  • Basicity and Salt Formation: The amine group confers basic properties to the molecule. This allows for the formation of salts with various acids, which can dramatically alter the compound's physical properties, most notably its water solubility. This is a fundamental principle used in the formulation of many commercial herbicides like 2,4-D and glyphosate, where amine salts are used to create highly concentrated, water-soluble liquid formulations.[7][8][9]

  • Lipophilicity: The carbocyclic portion of the oxane ring contributes to the molecule's lipophilicity (oil-loving nature), which is crucial for its ability to penetrate the waxy cuticle of plant leaves or the exoskeleton of insects. The overall lipophilicity can be tuned by modifying the substituents on the amine or the oxane ring.

The interplay of these properties determines how an active ingredient containing the oxan-2-yl amine moiety will behave, both in a biological system and within a formulated product.

Role in Agrochemical Active Ingredients: Structure-Activity Relationships

While commercial agrochemicals based solely on a simple oxan-2-yl amine are not widespread, the tetrahydropyran motif is present in a range of biologically active compounds, and the principles of its function are instructive.[4][5] The amine group, in particular, is a well-established toxophore in many classes of pesticides.[10][11] The design of novel active ingredients often involves incorporating such heterocyclic amines to optimize biological efficacy.

The concept of Structure-Activity Relationships (SAR) is paramount. SAR studies investigate how altering the chemical structure of a compound affects its biological activity.[12][13][14] For an oxan-2-yl amine-based candidate, a research program would systematically explore modifications to:

  • Substituents on the Amine: Adding different alkyl or aryl groups to the nitrogen atom can influence the molecule's size, shape, lipophilicity, and basicity, all of which can impact its binding to a target enzyme or receptor.

  • Substituents on the Oxane Ring: Adding functional groups to the carbon atoms of the tetrahydropyran ring can alter its conformation and metabolic stability.

  • Stereochemistry: Synthesizing and testing individual enantiomers is crucial to identify the more active and potentially safer isomer.

These studies help to build a predictive model for designing more potent and selective fungicides, herbicides, or insecticides.[14][15]

Formulation Strategies for Oxan-2-yl Amine-Based Agrochemicals

The formulation of a pesticide is critical for its successful application and performance. It ensures that the active ingredient is delivered to the target pest in a stable, bioavailable, and easy-to-use form. The physicochemical properties of oxan-2-yl amines make them amenable to several formulation types.

Soluble Liquid (SL) Concentrates

The basicity of the amine group is a key advantage for creating Soluble Liquid (SL) formulations. By reacting the oxan-2-yl amine with an acid, a water-soluble salt is formed.[7] This is a common strategy for active ingredients that are otherwise poorly soluble in water.

  • Rationale: SL formulations are true solutions that are easy to handle, measure, and dilute with water in the spray tank.[7] They often require fewer adjuvants compared to other formulation types.

  • Key Consideration: The choice of the counter-ion (the acid) is important. Different acids can affect the salt's stability, hygroscopicity, and potential for phytotoxicity. Common choices include hydrochloric, sulfuric, or phosphoric acid for simple salts, or larger organic acids for more complex formulations.

Emulsifiable Concentrate (EC) Formulations

For oxan-2-yl amine derivatives that are more lipophilic and have low water solubility even as salts, an Emulsifiable Concentrate (EC) is a viable option.

  • Rationale: An EC formulation consists of the active ingredient dissolved in a non-polar solvent (like an aromatic hydrocarbon or a vegetable oil) along with a blend of emulsifying agents. When diluted with water, the formulation spontaneously forms a stable oil-in-water emulsion.

  • Key Components: The selection of solvents and emulsifiers is critical to ensure the emulsion's stability upon dilution and during storage. The amine functionality might interact with certain anionic surfactants, requiring careful selection of the emulsifier package.

Suspension Concentrate (SC) Formulations

If the oxan-2-yl amine active ingredient is a solid with very low solubility in both water and common organic solvents, a Suspension Concentrate (SC) is the preferred formulation type.

  • Rationale: In an SC formulation, the solid active ingredient is finely milled to a particle size of a few microns and suspended in an aqueous or non-aqueous liquid phase with the help of suspending agents and dispersants.

  • Key Challenge: The primary challenge is to prevent the settling and agglomeration of the solid particles during storage. This requires a robust system of wetting agents, dispersants, and rheology modifiers (thickeners).

The following table summarizes the key formulation choices based on the properties of a hypothetical oxan-2-yl amine active ingredient (AI).

Property of AIFormulation ChoiceRationale
High Water Solubility (as a salt) Soluble Liquid (SL)The AI can be dissolved directly in water after neutralization with an acid, creating a simple and stable solution.[7]
Low Water Solubility, High Oil Solubility Emulsifiable Concentrate (EC)The AI is dissolved in an oil-based solvent system with emulsifiers, allowing it to be dispersed in water as a stable emulsion for spraying.
Low Solubility in Water and Organic Solvents Suspension Concentrate (SC)The solid AI is milled to a fine powder and suspended in a liquid carrier with stabilizers to ensure uniform distribution.

Application Protocols

Protocol 1: Synthesis of a Model Oxan-2-yl Amine via Reductive Amination

This protocol describes a general and widely used method for the synthesis of N-substituted oxan-2-yl amines starting from tetrahydropyran-2-one (valerolactone). The reaction proceeds via the formation of a hemiaminal or enamine intermediate, which is then reduced in situ.

Objective: To synthesize N-benzyl-oxan-2-yl-amine as a model compound.

Materials:

  • Tetrahydropyran-2-one (δ-valerolactone)

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve tetrahydropyran-2-one (1.0 eq) and benzylamine (1.05 eq) in anhydrous dichloromethane (approx. 0.2 M concentration relative to the lactone).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the solution and stir for 20 minutes at room temperature. This catalyzes the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. STAB is a mild and selective reducing agent suitable for this transformation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude N-benzyl-oxan-2-yl-amine by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

G monitor monitor quench quench monitor->quench

Protocol 2: Formulation of a Soluble Liquid (SL) Concentrate

This protocol outlines the steps to create a simple, water-based Soluble Liquid (SL) formulation of a model oxan-2-yl amine active ingredient.

Objective: To prepare a 200 g/L acid equivalent (a.e.) SL formulation of a synthesized oxan-2-yl amine.

Materials:

  • Synthesized oxan-2-yl amine (Active Ingredient, AI)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Propylene glycol (as an anti-freeze and co-solvent)

  • A suitable non-ionic surfactant (e.g., an alcohol ethoxylate, for improved wetting)

  • pH meter, beaker, magnetic stirrer

Procedure:

  • Initial Mixing: To a beaker, add approximately 70% of the final required volume of deionized water. Add the required amount of propylene glycol (e.g., 5% w/w of the final formulation) and stir until homogeneous.

  • Neutralization: While stirring, slowly add the pre-weighed amount of the oxan-2-yl amine AI.

  • Salt Formation: Slowly and carefully add concentrated HCl dropwise to the stirring suspension. Monitor the pH continuously. The AI will begin to dissolve as its hydrochloride salt is formed. Continue adding acid until all the AI has dissolved and the pH of the solution is in the desired range (typically pH 5.0-6.5 for stability).

  • Adjuvant Addition: Once the AI is fully dissolved, add the non-ionic surfactant (e.g., 2% w/w) and stir until the solution is completely homogeneous.

  • Final Adjustment: Add the remaining deionized water to reach the final target volume. Check the pH again and adjust if necessary.

  • Quality Control: The final formulation should be a clear, stable solution. Perform quality control checks, including active ingredient concentration analysis (by HPLC), pH, density, and cold temperature stability tests.

G cluster_properties AI Properties AI {Oxan-2-yl Amine AI | + Basic Amine Group | + Lipophilic Ring} prop_basic prop_basic prop_lipo prop_lipo

Conclusion

The oxan-2-yl amine scaffold represents a promising platform for the discovery and development of new agrochemical active ingredients. Its inherent physicochemical properties, particularly the basicity of the amine group, offer distinct advantages for creating user-friendly and effective formulations, such as high-strength soluble liquids. By understanding the structure-activity relationships and applying sound formulation science principles, researchers can leverage the unique characteristics of this heterocyclic moiety to design the next generation of crop protection products. The protocols provided herein offer a starting point for the practical synthesis, formulation, and evaluation of these compelling compounds.

References

  • 24d.info. (n.d.). Properties and Characteristics of Amine and Ester Formulations of 2,4-D. Retrieved from [Link]

  • European Patent Office. (n.d.). EP1113864B1 - Pesticide formulations containing ethoxylated amine neutralized aromatic sulfonic acid surfactants. Google Patents.
  • Beyond Pesticides. (2022, November 2). Chemicals Added to Herbicides to Reduce Drift Actually Drift Themselves, Are Significant Air Pollutants. Beyond Pesticides Daily News Blog. Retrieved from [Link]

  • Sharkey, S. R., et al. (2022). Amine Volatilization from Herbicide Salts: Implications for Herbicide Formulations and Atmospheric Chemistry. Environmental Science & Technology. ACS Publications. Retrieved from [Link]

  • Saskatchewan Network for Alternatives to Pesticides (SNAP). (2016, August 24). Formulants/Inerts and Contaminants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • Lamberth, C. (2013). Heterocyclic chemistry in crop protection. Pest Management Science, 69(10), 1106-14. Retrieved from [Link]

  • Kamble, V., Habade, B. M., & Agasimundin, Y. (2012). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Semantic Scholar. Retrieved from [Link]

  • SciSpace. (n.d.). A Review on Synthetic Hetrocyclic Compounds in Agricultural and other Applications. Retrieved from [Link]

  • Endait-Malkar, R. S. (2025). Importance of Heterocyclic Compounds in Chemical Sciences. Zenodo. Retrieved from [Link]

  • ResearchGate. (2025, July 6). (PDF) Recent advancements in heterocyclic compounds as agrochemicals – A review. Retrieved from [Link]

  • Lee, D. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]

  • European Patent Office. (2017, October 11). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Google Patents.
  • Google Patents. (n.d.). WO2023127806A1 - Aryl tetrahydropyridine derivative or salt thereof, pest control agent containing same, and method for use thereof.
  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) A CONCISE OVERVIEW ON HETEROCYCLIC COMPOUNDS EXHIBITING PESTICIDAL ACTIVITIES. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure–activity relationships for a new family of sulfonylurea herbicides. Retrieved from [Link]

  • Wyrzykowska, D., & Bocian, S. (2022). Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. MDPI. Retrieved from [Link]

  • Authors. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Retrieved from [Link]

  • O'Connor, P. B. (n.d.). Quantitative Structure-Activity Relationships and Molecular Graphics Study of Triflumizole and Related Fungicidal Imidazoles. Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. Retrieved from [Link]

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP). Retrieved from [Link]

  • Google Patents. (n.d.). US3414621A - Method for the preparation of amines from oxazolines.
  • MDPI. (2025, November 12). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (2025, November 6). Structure-Activity Relationships: Theory, Uses and Limitations. Retrieved from [Link]

  • EPO. (n.d.). STABILIZED HERBICIDE COMPOSITIONS - Patent 0637910. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011039172A2 - Low volatile amine salts of anionic pesticides.
  • Semantic Scholar. (n.d.). Structure-activity relationships for a new family of sulfonylurea herbicides. Retrieved from [Link]

  • Google Patents. (n.d.). US8841235B2 - Agricultural pesticide compositions.
  • EPO. (n.d.). HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985. Retrieved from [Link]

  • Growing Science. (2021, October 14). Synthesis of new distyrylpyridine analogues bearing amide substructure as effective insecticidal agents. Retrieved from [Link]

  • Google Patents. (n.d.). US8357636B2 - Alkoxylated alkylamines/alkyl ether amines with peaked distribution.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Google Patents. (n.d.). US20100279870A1 - Method of preparing amidoamine alkoxylates and compositions thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Purity in the Reductive Amination of 1-(Tetrahydro-2H-pyran-2-yl)propan-1-one. Target Molecule: 1-(Oxan-2-yl)propan-1-amine (CAS: Variable based on stereochemistry). Audience: Senior Chemists, Process Development Scientists.

Introduction: The Engineering of a Difficult Amine

Welcome to the technical support hub for 1-(Oxan-2-yl)propan-1-amine . If you are accessing this guide, you are likely experiencing low yields (<40%) using standard reductive amination protocols (e.g., NaBH₃CN/NH₄OAc).

This specific scaffold presents a "perfect storm" for yield loss:

  • Steric Hindrance: The

    
    -chiral center on the oxane (tetrahydropyran) ring hinders nucleophilic attack at the ketone.
    
  • Dimerization: The resulting primary amine is nucleophilic and competes with ammonia for the ketone, leading to significant secondary amine by-products.

  • Phase Transfer Loss: The product is a low-molecular-weight, polar amine with high water solubility, often lost during aqueous workup.

This guide moves beyond standard textbook protocols to industrial "best practices" designed to mitigate these specific failure modes.

Module 1: Reaction Optimization (The Chemistry)

Troubleshooting Guide: Low Conversion & Dimerization

Q: I am using NaBH₃CN and Ammonium Acetate in Methanol, but my yield is stuck at 35%. LC-MS shows a large M+ mass corresponding to the dimer. How do I stop this?

A: The formation of the secondary amine (dimer) is the most common failure mode in this synthesis. Standard reductive amination relies on equilibrium. Because your product (a primary amine) is more nucleophilic than the ammonia source, it preferentially attacks the remaining ketone.

The Solution: Titanium(IV) Isopropoxide Sequestration. You must switch to a stepwise protocol using Titanium(IV) isopropoxide (Ti(OiPr)₄).

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger.[1] It drives the equilibrium toward the imine (or titanium-amine complex) irreversibly before the reducing agent is added. This "locks" the nitrogen onto the scaffold, preventing the primary amine product from reacting with unreacted ketone.

Protocol Adjustment:

  • Pre-complexation: Stir the ketone with 2.0 equivalents of Ti(OiPr)₄ and 5-7 equivalents of NH₃ (7M in MeOH) for 6–12 hours without the reducing agent.

  • Reduction: Only after imine formation is complete (check via TLC/NMR), add NaBH₄.

Q: Can I use NaBH(OAc)₃ (STAB) instead? A: Generally, no for this specific substrate. STAB is excellent for aldehydes but often too slow for sterically hindered ketones like 1-(oxan-2-yl)propan-1-one. Furthermore, STAB requires acidic conditions which can destabilize the oxane ring (ring-opening) if not carefully buffered.

Visualizing the Pathway

The diagram below illustrates the divergence between the "Standard" (Low Yield) and "Titanium-Mediated" (High Yield) pathways.

ReactionPathway cluster_prevention Ti(OiPr)4 Effect Ketone Starting Ketone 1-(Oxan-2-yl)propan-1-one Imine Imine / Ti-Complex (Transient) Ketone->Imine + NH3 (excess) + Ti(OiPr)4 (Dehydration) SecondaryAmine Dimer By-product (Yield Killer) Ketone->SecondaryAmine via Hemiaminal PrimaryAmine Target Product 1-(Oxan-2-yl)propan-1-amine Imine->PrimaryAmine + NaBH4 (Reduction) PrimaryAmine->Ketone Nucleophilic Attack (Standard Conditions)

Caption: Figure 1. Ti(OiPr)₄ prevents the 'red path' (dimerization) by sequestering water and driving rapid, irreversible imine formation.

Module 2: Isolation & Purification (The Work-up)

Troubleshooting Guide: Product Loss in Water

Q: My reaction conversion is 100%, but after extraction with Ether/Water, I recover almost nothing. Where is my product?

A: Your product is an amino-ether with low molecular weight. It is highly soluble in water, especially at neutral or slightly acidic pH. Standard ether extraction will leave 80%+ of your product in the aqueous waste.

The Solution: The "Salting-Out" & pH Swing Protocol.

Critical Parameters Table:

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)
Quench pH Neutral (~7)Strongly Basic (pH > 12)
Aqueous Phase Pure WaterSaturated NaCl (Brine) + NaOH
Extraction Solvent Diethyl Ether or HexaneDCM : Isopropanol (3:1) or CHCl₃
Drying Agent MgSO₄Na₂SO₄ (Minimize amine adsorption)

Detailed Work-up Procedure:

  • Quench: Quench the reaction with aqueous NH₄OH (to disrupt Ti-complexes). A white precipitate (TiO₂) will form.

  • Filter: Filter through a Celite pad to remove TiO₂. Wash the pad with MeOH.

  • Concentrate: Remove MeOH under reduced pressure. You are left with an aqueous residue.[1]

  • Basify: Add 2M NaOH until pH > 12. Note: The oxane ring is stable to base.

  • Salt Out: Saturate the aqueous layer with solid NaCl. This reduces the solubility of organic organics in the water (Salting-out effect).

  • Extract: Extract 3x with DCM:Isopropanol (3:1) . The alcohol helps pull the polar amine into the organic phase.

  • Dry: Dry over Na₂SO₄ and concentrate.

Module 3: Advanced Experimental Protocol

Method: Titanium-Mediated Reductive Amination Scale: 10 mmol basis[1]

  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen.

  • Charging: Add 1-(oxan-2-yl)propan-1-one (1.42 g, 10 mmol) and Titanium(IV) isopropoxide (5.9 mL, 20 mmol).

  • Ammonia Addition: Add Ammonia in Methanol (7M solution, 7.1 mL, ~50 mmol). Caution: Exothermic.

  • Imine Formation: Seal the flask and stir at room temperature for 8 hours. The solution will turn slightly yellow/hazy.

  • Reduction: Cool the flask to 0°C. Carefully add Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol) portion-wise.

    • Note: Gas evolution (H₂) will occur.

  • Completion: Allow to warm to room temperature and stir for an additional 2 hours.

  • Quench: Pour the mixture into 20 mL of aqueous NH₄OH (2M). Stir vigorously for 20 minutes to hydrolyze the titanates.

  • Isolation: Follow the "Salting-Out" work-up described in Module 2.

Workup Logic Flowchart

WorkupLogic Crude Crude Reaction Mixture (MeOH, Ti-salts, Product) Quench Add 2M NH4OH (Hydrolyze Ti) Crude->Quench Filter Filter (Celite) Remove TiO2 solid Quench->Filter Evap Evaporate MeOH Filter->Evap Decision Is Product in Residue? Evap->Decision Aqueous Aqueous Residue (Product is protonated/trapped) Decision->Aqueous Yes Basify Add NaOH (pH > 12) + Solid NaCl (Sat.) Aqueous->Basify Release Free Base Extract Extract with DCM:IPA (3:1) Basify->Extract Salt-out Effect Final Pure Amine Oil Extract->Final

Caption: Figure 2. Optimized workup flow to recover water-soluble amine from titanium salts.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with ammonium formate. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

Optimizing pH conditions for 1-(Oxan-2-yl)propan-1-amine extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical role of pH in the liquid-liquid extraction (LLE) of 1-(Oxan-2-yl)propan-1-amine. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Q1: Why is pH the most critical parameter for extracting 1-(Oxan-2-yl)propan-1-amine?

The structure of 1-(Oxan-2-yl)propan-1-amine contains a primary aliphatic amine group (-NH2). This functional group can exist in two forms in an aqueous solution: a neutral, uncharged form (R-NH2) and a protonated, positively charged ammonium form (R-NH3+).

  • Neutral Form (R-NH2): This form is less polar and more "greasy" or lipophilic. It has a higher affinity for and is preferentially soluble in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Protonated Form (R-NH3+): This ionic form is highly polar and is preferentially soluble in the aqueous (water) phase.

The pH of the aqueous solution dictates the equilibrium between these two forms. By controlling the pH, you can effectively "switch" the amine's solubility, forcing it into the desired solvent layer for efficient extraction. Manipulating the pH is essential for separating the amine from other components in the reaction mixture.[1][2]

Q2: What is the "pKa rule" for amine extraction and how does it apply here?

The pKa of an amine's conjugate acid (pKaH) is the pH at which the neutral (R-NH2) and protonated (R-NH3+) forms are present in equal concentrations (50:50).[3][4] This value is the pivot point for your extraction strategy.

While the specific pKa for 1-(Oxan-2-yl)propan-1-amine is not readily published, simple primary alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0.[5] For the purpose of this guide, we will estimate the pKa of protonated 1-(Oxan-2-yl)propan-1-amine to be approximately 10.5 .

The general rule for efficient extraction of a basic compound like an amine is:

  • To extract the amine into the organic layer: Adjust the pH of the aqueous solution to be at least 2 pH units above the pKa of the conjugate acid. At a pH of 12.5 (10.5 + 2), the amine will be over 99% in its neutral, organic-soluble form.

  • To remove the amine from an organic layer (acid wash): Wash the organic layer with an acidic aqueous solution where the pH is at least 2 pH units below the pKa. At a pH of 8.5 (10.5 - 2) or lower, the amine will be over 99% in its protonated, water-soluble form.[1][6]

Q3: Which organic solvent is best for this extraction?

The ideal solvent should be immiscible with water and have a high affinity for the neutral amine.[7] Common choices include:

  • Dichloromethane (DCM): Often provides excellent solubility for many amines but is denser than water, which can sometimes make separations less intuitive.

  • Ethyl Acetate (EtOAc): A good, less toxic alternative. It is less dense than water. Be aware that it can be hydrolyzed under strongly acidic or basic conditions.

  • Methyl tert-butyl ether (MTBE): Another good option that is less dense than water and more stable to hydrolysis than EtOAc.

  • Toluene: A non-polar solvent suitable for less polar amines.

The choice depends on the overall polarity of your target molecule and any impurities you wish to separate. A good starting point for 1-(Oxan-2-yl)propan-1-amine would be Ethyl Acetate or MTBE.

pH-Based Extraction Workflow

The diagram below illustrates the decision-making process for extracting an amine based on pH adjustment.

ExtractionWorkflow cluster_start Initial State cluster_process pH Adjustment & Extraction cluster_end Result start Aqueous mixture containing 1-(Oxan-2-yl)propan-1-amine at neutral or acidic pH adjust_ph Adjust aqueous pH to >12 (e.g., with 2M NaOH) start->adjust_ph Goal: Isolate Amine extract Extract with Organic Solvent (e.g., Ethyl Acetate) adjust_ph->extract separate Separate Layers extract->separate organic_phase Organic Phase: Contains neutral amine (R-NH2) separate->organic_phase Product aqueous_phase Aqueous Phase: Contains salts and polar impurities separate->aqueous_phase Waste

Caption: Workflow for isolating the amine into an organic solvent.

Troubleshooting Guide

Problem: My extraction yield is low. What are the likely pH-related causes?

Answer: Low yield is the most common problem and is almost always linked to incomplete deprotonation of the amine.

  • Cause 1: Insufficiently Basic Aqueous Layer: The pH of the aqueous layer was not high enough to convert the majority of the amine to its neutral, extractable form. Simply adding a base is not enough; you must confirm the final pH.

  • Solution: Use a pH meter or pH paper to measure the aqueous phase after adding the base and mixing. Ensure the pH is at least 12, preferably 12.5 or higher. If it's lower, add more base (e.g., 2M NaOH) dropwise until the target pH is reached and maintained.

  • Cause 2: Insufficient Mixing: The amine needs to physically move from the aqueous layer to the organic layer. Inadequate mixing leads to poor mass transfer.

  • Solution: After adding the organic solvent, shake the separatory funnel vigorously for 30-60 seconds, periodically venting to release pressure. Allow the layers to fully separate. Repeat the extraction on the aqueous layer 2-3 times with fresh organic solvent to maximize recovery.[8]

Problem: I'm seeing a persistent emulsion at the interface. How can pH adjustment help?

Answer: Emulsions are a common frustration in liquid-liquid extractions, often caused by fine particulates or amphiphilic molecules at the interface.

  • Cause: While not always a direct pH issue, extreme pH values can sometimes contribute to the formation of soaps if fatty acids are present as impurities. More commonly, the pH is simply not optimal, leading to a mixture of protonated and neutral amine that can stabilize emulsions.

  • Solution 1 (The "Salting Out" Method): Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making it more polar. This forces non-polar organic molecules out of the aqueous phase and can help break the emulsion by destabilizing the interface.

  • Solution 2 (pH Re-verification): Re-check the pH of the aqueous layer. If it has drifted from the optimal high-pH range, readjust it. Ensuring the amine is fully in its neutral state can sometimes simplify the system and resolve the emulsion.

Problem: My extracted amine is not pure. Could the pH be the culprit?

Answer: Yes, improper pH control can lead to the co-extraction of impurities.

  • Cause 1: Extraction of Acidic Impurities: If your reaction mixture contains acidic byproducts (e.g., carboxylic acids) and you basify the solution to extract your amine, those acidic impurities will be converted to their water-soluble salt forms (R-COO⁻ Na⁺) and should remain in the aqueous layer. However, if the pH is not high enough, some acidic compounds may remain neutral and get extracted along with your amine.

  • Solution (Acid Wash): After isolating your organic layer containing the amine, perform a "back-extraction." Wash the organic layer with a dilute acidic solution (e.g., 1M HCl, pH ~1-2). This will protonate your amine, pulling it into the aqueous layer, while neutral organic impurities remain in the organic phase. You can then discard the organic layer, re-basify the new aqueous layer to pH >12, and re-extract your now-purified amine into a fresh portion of organic solvent.

Chemical Equilibrium and pH

The state of 1-(Oxan-2-yl)propan-1-amine is governed by its acid-base equilibrium in water. This relationship is visualized below.

AmineEquilibrium cluster_low_ph Low pH (< 8.5) cluster_high_ph High pH (> 12.5) Protonated R-NH₃⁺ (Protonated Form) Water Soluble Equilibrium Protonated->Equilibrium + OH⁻ Neutral R-NH₂ (Neutral Form) Organic Soluble Equilibrium->Neutral + H₂O note_pka pKa ≈ 10.5 Equilibrium->note_pka

Caption: The effect of pH on the ionization state of the amine.

Quantitative Impact of pH on Extraction

The Henderson-Hasselbalch equation allows us to predict the percentage of the amine in its extractable, neutral form at a given pH.[3][9][10]

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

pH of Aqueous LayerpH relative to pKa (10.5)% of Amine in Neutral, Extractable Form (R-NH₂)Extraction Efficiency
8.5pKa - 2~1%Very Poor
9.5pKa - 1~9%Poor
10.5pKa50%Inefficient
11.5pKa + 1~91%Good
12.5pKa + 2~99%Excellent
13.0pKa + 2.5>99.5%Optimal

Experimental Protocol: pH Optimization for Extraction

This protocol outlines the steps to perform a robust liquid-liquid extraction of 1-(Oxan-2-yl)propan-1-amine from an aqueous reaction mixture.

Materials:

  • Aqueous mixture containing the amine

  • Separatory funnel

  • Organic solvent (e.g., Ethyl Acetate)

  • 2M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • pH meter or high-quality pH paper (range 9-14)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Initial Setup:

    • Transfer the aqueous reaction mixture to a separatory funnel of appropriate size (should not be more than 2/3 full).

  • Basification and pH Confirmation:

    • Slowly add 2M NaOH solution to the separatory funnel. Swirl gently after each addition.

    • Periodically, un-stopper the funnel and take a small drop of the aqueous layer to test its pH.

    • Continue adding base until the pH of the aqueous layer is stable at ≥ 12.5 . This step is critical.

  • First Extraction:

    • Add a volume of ethyl acetate equal to approximately half the volume of the aqueous layer.

    • Stopper the funnel, invert it, and open the stopcock to vent any pressure.

    • Close the stopcock and shake vigorously for 30-60 seconds. Vent frequently.

    • Place the funnel in a ring stand and allow the layers to completely separate.

  • Layer Separation:

    • Drain the lower aqueous layer into a clean beaker or flask (label it "Aqueous 1").

    • Pour the upper organic layer out through the top of the funnel into a separate flask (label it "Organic Combined"). This prevents contamination from any droplets left in the stopcock.

  • Repeat Extractions:

    • Return the "Aqueous 1" layer to the separatory funnel.

    • Add a fresh portion of ethyl acetate (same volume as before).

    • Repeat the shaking and separation steps (3 & 4), combining the new organic layer with the "Organic Combined" flask.

    • Perform a third extraction for maximum yield.

  • Washing the Organic Layer:

    • Return the "Organic Combined" extracts to the separatory funnel.

    • Add a volume of brine equal to about 1/4 of the organic volume. Shake gently for 15-20 seconds. This helps remove residual water and some water-soluble impurities.

    • Allow the layers to separate and discard the lower aqueous brine layer.

  • Drying and Concentration:

    • Pour the washed organic layer into a clean Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove trace amounts of water. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

    • Filter or decant the dried organic solution to remove the drying agent.

    • The purified amine is now in the organic solution, ready for solvent removal by rotary evaporation.

References

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • PubMed. (2011, October 15). Optimization of simultaneous derivatization and extraction of aliphatic amines in water samples with dispersive liquid-liquid microextraction followed by HPLC. [Link]

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.5 Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.5: Biological Amines and the Henderson-Hasselbalch Equation. [Link]

  • Organic Chemistry | OpenStax. (2023, September 20). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. [Link]

  • Organic Chemistry. 24.5 Biological Amines and the Henderson–Hasselbalch Equation. [Link]

  • Al-Mustaqbal University College. Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. [Link]

  • MDPI. (2024, April 30). Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]

  • Reddit. (2020, September 18). What is an amine? How do the pKas of Nitrogen bound protons differ?[Link]

  • PMC. (2023, February 23). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimiza. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • LCGC International. Practical Aspects of Solvent Extraction. [Link]

  • K-Jhil. (2024, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

  • PMC. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. [Link]

  • ResearchGate. (2025, August 6). Vortex-assisted liquid–liquid microextraction for the simultaneous derivatization and extraction of five primary aliphatic amines in water sample. [Link]

  • Reddit. (2024, March 12). Amine workup. [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]

  • Wiley Analytical Science. (2019, June 17). Turned on its head: Homogeneous liquid-liquid extraction with amines. [Link]

  • PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • PubChem. Propan-1-amine;propan-2-amine. [Link]

Sources

Removing residual solvents from 1-(Oxan-2-yl)propan-1-amine oil

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Removal from Viscous Amine Oils Subject: 1-(Oxan-2-yl)propan-1-amine (and related THP-functionalized amines)

Executive Summary & Diagnostic

The Challenge: 1-(Oxan-2-yl)propan-1-amine is a viscous oil. Unlike crystalline solids, oils lack a lattice structure to "exclude" solvent molecules. Instead, residual solvents (DCM, THF, Ethyl Acetate) become trapped within the viscous matrix via Van der Waals forces and hydrogen bonding with the amine.

Why Standard Rotary Evaporation Fails:

  • Viscosity Trap: As solvent evaporates, the oil’s viscosity increases exponentially, trapping the remaining ~5-10% of solvent.

  • Bumping: Sudden release of trapped solvent pockets causes material loss.

  • False Boiling: Users often mistake trapped gas release (degassing) for boiling, leading to excessive heating and decomposition (oxidation/N-oxide formation).

Diagnostic: Which Protocol Do You Need?

DesolvationLogic Start Start: Oily Residue Check1 Is the oil strictly for intermediate use? Start->Check1 Check2 Is the oil the Final API/Product? Check1->Check2 No MethodA Protocol A: N2 Sparging + High Vac (Gentle, <500 ppm) Check1->MethodA Yes Check3 Is the solvent Class 1 (e.g., Benzene)? Check2->Check3 MethodB Protocol B: Azeotropic Chase (Deep Clean, <100 ppm) Check3->MethodB No (Class 2/3) MethodC Protocol C: Salt Formation (Solidification) Check3->MethodC Yes (Must remove all)

Figure 1: Decision matrix for selecting the appropriate desolvation protocol.

Technical Protocols

Protocol A: The "Sparging" Method (Best for Lab Scale)

Use when: You need to remove DCM/THF to acceptable levels for the next reaction step without stressing the molecule.

Mechanism: High vacuum alone fails because the mean free path of solvent molecules is short in a viscous oil. Sparging introduces a carrier gas (Nitrogen/Argon) that agitates the oil, increasing surface area and lowering the partial pressure of the solvent, effectively "sweeping" it out.

Step-by-Step:

  • Setup: Place the oil in a round-bottom flask (RBF). Fit a rubber septum.

  • Cannula Insertion: Insert a long needle (connected to a N2/Ar line) through the septum, submerging the tip to the very bottom of the oil.

  • Vent: Insert a short needle as a vent (connected to a bubbler or vacuum trap).

  • Flow: Initiate a gentle stream of gas. You should see active bubbling (agitation).

  • Vacuum Assist (Optional): For stubborn solvents, connect the vent needle to a vacuum line (with a bleed valve open) to maintain reduced pressure while sparging.

  • Time: Run for 30–60 minutes at 30°C.

Expert Insight: Do not heat above 40°C. Primary amines are prone to air oxidation. The inert gas blanket in this method protects the amine while drying it.

Protocol B: Azeotropic Co-evaporation (The "Chaser" Method)

Use when: NMR shows persistent DCM singlets (5.30 ppm) or THF multiplets, and the oil is too viscous for Protocol A.

Mechanism: You cannot simply "boil off" the solvent because the oil holds it. You must add a second solvent (the "Chaser") that is:

  • Lower boiling than the oil.

  • Miscible with the oil.

  • Chemically inert.

  • Capable of disrupting the oil's viscosity.

Recommended Chasers for 1-(Oxan-2-yl)propan-1-amine:

Trapped SolventRecommended ChaserRatio (Chaser:Oil)Target Bath Temp
Dichloromethane (DCM) Pentane or Diethyl Ether 3:130°C
Ethyl Acetate Ethanol (forms binary azeotrope)2:140°C
Toluene Methanol (forms azeotrope @ 63.8°C)4:145°C

Step-by-Step:

  • Dilution: Dissolve the viscous oil in the Chaser solvent (e.g., Pentane). The solution should become free-flowing.

  • Homogenization: Swirl to ensure the trapped solvent diffuses into the bulk Chaser.

  • Rapid Rotation: Place on Rotovap. Maximize rotation speed (rpm) to create a thin film.

  • Gradual Vacuum: Lower pressure slowly. The Chaser will evaporate, carrying the trapped solvent with it (Entrainment).

  • Repeat: Perform this "Chase" 3 times.

  • Final Dry: High vacuum (<1 mbar) for 2 hours.

Protocol C: Salt Formation (The "Nuclear" Option)

Use when: You require >99.9% purity or need to store the compound for months. Oils degrade; salts are stable.

Mechanism: Converting the amine to a hydrochloride or oxalate salt destroys the "oil" phase, forcing it into a crystal lattice. Solvents are rejected from the lattice during crystallization.

Step-by-Step:

  • Dissolve: Dissolve 1-(Oxan-2-yl)propan-1-amine in dry Diethyl Ether (10 mL per gram).

  • Acidify: Dropwise add 2M HCl in Diethyl Ether (commercial reagent) at 0°C.

    • Warning: Do not use aqueous HCl; water is difficult to remove.

  • Precipitate: A white solid (Amine·HCl) will precipitate immediately.

  • Filtration: Filter the solid under Nitrogen (using a Schlenk frit or rapid Buchner filtration).

  • Wash: Wash the cake with cold pentane.

  • Dry: The resulting solid can be dried under high vacuum effectively.

Critical Note on THP Stability: The tetrahydropyran (THP) ring is an ether. It is generally stable to HCl salt formation conditions. However, avoid strong Lewis acids or prolonged exposure to strong aqueous acids with heat, which could open the ring.

Regulatory Limits (ICH Q3C)

When drying for pharmaceutical use, adhere to these limits.

Solvent ClassSolvent ExampleLimit (ppm)Limit (%)Toxicity Concern
Class 1 Benzene, CCl42 0.0002%Carcinogenic (Avoid use)
Class 2 DCM, Methanol, Toluene600 (DCM) 0.06%Neurotoxic/Teratogenic
Class 3 Ethanol, Acetone, Pentane5,000 0.5%Low Toxicity

Reference: ICH Harmonised Guideline Q3C (R8) [1]

Troubleshooting & FAQs

Q: I see a white crust forming on the oil surface. Is this the solvent crystallizing? A: No. This is likely a Carbamate .

  • Cause: Primary amines react with atmospheric CO2 almost instantly to form carbamate salts (

    
    ).
    
  • Solution: You must handle this oil under an inert atmosphere (Nitrogen/Argon). If the crust has formed, dissolve the oil in DCM, wash with basic water (NaOH) to regenerate the free amine, dry over Na2SO4, and re-concentrate strictly under Nitrogen.

Q: My NMR shows DCM (5.30 ppm) is gone, but I see a new peak at 1.5 ppm. What is it? A: Did you use Grease ?

  • High vacuum on viscous oils often pulls stopcock grease into the sample.

  • Check: 1H NMR at ~0.07 ppm (Silicon grease) or ~0.8-1.5 ppm (Hydrocarbon grease).

  • Prevention: Use greaseless joints (Teflon sleeves) or solvent traps.

Q: The oil keeps "bubbling" under vacuum even after 12 hours. Is it still boiling? A: Likely No .

  • Diagnosis: Stop the vacuum and seal the system. If the pressure rises rapidly, it is solvent vapor pressure (still wet). If the pressure holds stable, the "bubbles" were just trapped gas escaping the viscous matrix (degassing). You are done.

Visualizing the Azeotropic Mechanism

Azeotrope Step1 State 1: Viscous Oil (Solvent Trapped) Step2 Action: Add 'Chaser' Solvent (e.g., Pentane) Step1->Step2 Step3 State 2: Low Viscosity Solution (Solvent Diffused) Step2->Step3  Mixing   Step4 Action: Rapid Evaporation Step3->Step4 Step5 Result: Co-evaporation (Chaser carries heavy solvent) Step4->Step5  Entrainment  

Figure 2: The mechanism of Azeotropic/Entrainment drying. The Chaser solvent disrupts viscosity and lowers the boiling point of the mixture.

References

  • International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8).[1] (2021).[2][3] Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L.Purification of Laboratory Chemicals. (7th Edition, 2013). Butterworth-Heinemann.
  • Furniss, B. S., et al.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

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Validation & Comparative

Comparative Mass Spectrometry Guide: Oxan-2-yl Amines vs. Carbocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of oxan-2-yl amines (also known as 2-aminotetrahydropyrans). Unlike their carbocyclic counterparts (e.g., cyclohexylamines), oxan-2-yl amines possess an endocyclic oxygen atom adjacent to the amine-bearing carbon. This structural feature—a cyclic hemiaminal ether—fundamentally alters the fragmentation landscape by enabling the formation of highly stable oxonium ions .

Key Takeaway: The presence of the ring oxygen dictates a dominant C-N bond cleavage pathway, yielding a diagnostic oxonium ion (typically m/z 85 for unsubstituted rings). This contrasts sharply with cyclohexylamines, which fragment via ring-internal alpha-cleavage and Retro-Diels-Alder (RDA) mechanisms.

Structural Context & Mechanistic Theory

To interpret the spectra correctly, one must understand the electronic influence of the ring oxygen.

The Hemiaminal Ether Effect

In oxan-2-yl amines , the amine nitrogen is attached to the anomeric carbon (C2). Upon ionization (ESI+), protonation typically occurs at the nitrogen lone pair (the most basic site).

  • Oxan-2-yl Amine: The lone pair on the ring oxygen (

    
    ) can donate electron density to stabilize the developing positive charge at 
    
    
    
    following the loss of the amine group. This is the Oxonium Ion Pathway .
  • Cyclohexylamine: Lacks this stabilization. The resulting carbocation upon loss of ammonia/amine is a secondary carbocation, which is significantly less stable and prone to rearrangement or hydride shifts.

Fragmentation Pathways (DOT Visualization)

The following diagram illustrates the divergent pathways between the oxan-2-yl amine and the cyclohexyl analog.

FragmentationPathways cluster_0 Oxan-2-yl Amine (Hemiaminal Ether) cluster_1 Cyclohexylamine (Carbocycle) Ox_Pre Precursor [M+H]+ (Protonated Amine) Ox_TS Transition State (N-C Bond Weakening) Ox_Pre->Ox_TS Inductive Cleavage Ox_Ion Oxonium Ion (m/z 85) (Resonance Stabilized) Ox_TS->Ox_Ion Lone Pair Assist Neutral_Amine Neutral Loss (NH3 or R-NH2) Ox_TS->Neutral_Amine Cy_Pre Precursor [M+H]+ Cy_Alpha Ring Alpha-Cleavage (Radical Cation) Cy_Pre->Cy_Alpha Ring Opening Cy_Frag Imine Fragment (m/z 56) (Retro-Diels-Alder) Cy_Alpha->Cy_Frag C-C Scission

Figure 1: Comparative fragmentation logic. The oxan-2-yl pathway is driven by O-stabilization (green), while cyclohexylamine undergoes complex ring scission (red).

Comparative Performance Data

The following table summarizes the diagnostic ions observed in ESI-MS/MS (Collision Induced Dissociation) for unsubstituted parent structures.

Table 1: Diagnostic Ion Comparison
FeatureOxan-2-yl Amine (2-Aminotetrahydropyran)Cyclohexylamine Mechanistic Driver
Precursor Ion


Protonation of Nitrogen
Primary Base Peak

85
(High Intensity)

83 (Low/Med Intensity)
Oxan: Stable Oxonium formation (

).Cyclo: Unstable carbocation (

).
Secondary Fragment

57 (

)

56
(

)
Oxan: Ring contraction/CO loss.Cyclo: Retro-Diels-Alder (RDA) loss of

.
Neutral Loss

17 Da (

)

17 Da (

)
Deamination
Stability High (Oxonium is an "even-electron" ion)Low (Prone to hydride shifts)Resonance from Ring Oxygen

Note: In substituted derivatives (e.g., glycosylamines), the


 85 peak shifts according to the ring substituents, but the relative intensity remains high due to the oxonium stability.

Experimental Protocol: Characterization Workflow

To reliably distinguish these moieties in drug metabolites or synthetic intermediates, follow this self-validating protocol.

Reagents & Setup
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped gradient (15, 30, 45 eV) to capture both labile and stable fragments.

Step-by-Step Workflow

ProtocolWorkflow Start Sample Preparation (1 µM in 50:50 MeOH:H2O) DirectInfusion Direct Infusion / Flow Injection (Bypass Column for Pure Std) Start->DirectInfusion FullScan Full Scan (Q1) Identify [M+H]+ DirectInfusion->FullScan ProductScan Product Ion Scan (MS2) Select Precursor FullScan->ProductScan Decision Check Base Peak ProductScan->Decision Result_Ox Dominant [M-NH3]+ / Oxonium (Oxan-2-yl Confirmed) Decision->Result_Ox High Intensity Stable Cation Result_Cy Mixed Fragments / RDA (Carbocycle Confirmed) Decision->Result_Cy Complex Ring Fragmentation

Figure 2: Decision tree for structural elucidation using MS/MS.

Data Interpretation Guide
  • Isolate the Precursor: Ensure the

    
     is clean.
    
  • Apply Low CE (15 eV):

    • Oxan-2-yl:[1] You should already see significant

      
       85 (or substituted equivalent) due to the labile C-N bond.
      
    • Cyclohexyl: Likely remains intact or shows minor ammonia loss.

  • Apply High CE (45 eV):

    • Oxan-2-yl:[1] The oxonium ion persists; secondary fragmentation of the ring (opening) begins.

    • Cyclohexyl: Extensive fragmentation, C-C bond breaking, and RDA fragments (

      
       56) appear.
      

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[2][3] University Science Books. (Standard text establishing alpha-cleavage and onium ion stability rules).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Source for reference spectra of tetrahydropyran and cyclohexylamine derivatives). Link

  • Vairamani, M., & Saraswathi, M. (1991). Mass spectral study of some cyclic ethers. Journal of Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns (Amines and Ethers). Link

Sources

Technical Guide: HPLC Method Development for 1-(Oxan-2-yl)propan-1-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Oxan-2-yl)propan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)propan-1-amine) presents a classic "invisible analyte" challenge in pharmaceutical analysis. As a saturated aliphatic amine containing a tetrahydropyran ring, it lacks the conjugated


-electron systems required for robust UV detection. Furthermore, its basicity (pKa 

10.5) leads to severe peak tailing on traditional silica-based columns due to silanol interactions.

This guide compares three distinct analytical approaches to solve these challenges. While pre-column derivatization has historically been the default for such molecules, High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) is identified here as the superior methodology for purity profiling due to its ability to provide mass-balance data without the kinetic variability of chemical derivatization.

Part 1: The Analytical Challenge

Before selecting a method, the analyst must understand the physicochemical barriers imposed by the molecule:

  • The "Chromophore Void": The molecule consists entirely of

    
    -bonds. It has negligible absorbance above 210 nm. Relying on low-UV (200–210 nm) results in poor signal-to-noise (S/N) ratios and baseline drift from mobile phase absorption (the "solvent cut-off" effect).
    
  • The "Silanol Trap": At neutral or low pH, the primary amine is protonated (

    
    ). Positively charged amines interact electrostatically with residual negatively charged silanols on the stationary phase, causing peak tailing (
    
    
    
    ) and retention time instability.
Decision Matrix: Method Selection

The following logic flow dictates the optimal method based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: Method Selection CheckCAD Is CAD/ELSD available? Start->CheckCAD CheckSens Is Ultra-Trace (ppm) required? CheckCAD->CheckSens No (UV only) MethodCAD RECOMMENDED: High-pH RP-LC + CAD (Universal, Linear, Robust) CheckCAD->MethodCAD Yes MethodDeriv ALTERNATIVE: Pre-Column Derivatization + UV (High Sensitivity, Complex Prep) CheckSens->MethodDeriv Yes (Impurity Profiling) MethodLowUV LEGACY (Not Recommended): Low UV (205 nm) (Poor Specificity/Drift) CheckSens->MethodLowUV No (Assay only)

Figure 1: Decision matrix for selecting the appropriate detection modality based on instrumentation and sensitivity needs.

Part 2: Comparative Analysis of Methods

Method A: High-pH Reversed-Phase with CAD (The "Gold Standard")

Mechanism: Utilizes a hybrid-silica column resistant to high pH. By adjusting the mobile phase to pH 10.5–11.0 (using Ammonium Hydroxide), the amine remains deprotonated (neutral), eliminating silanol interactions and increasing hydrophobicity for better retention.[1] CAD detects the analyte particles directly after solvent evaporation.[2]

  • Pros: Uniform response factor (mass-based), no derivatization, excellent peak shape.

  • Cons: Requires volatile mobile phase (no phosphate buffers).

Method B: Pre-Column Derivatization (OPA/FMOC)

Mechanism: The primary amine reacts with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to form a highly fluorescent or UV-absorbing derivative.[3]

  • Pros: Extreme sensitivity (femtomole levels).

  • Cons: Derivative instability, reagent peaks interfere with impurities, reaction kinetics can vary between samples.[1]

Performance Metrics Comparison

The following data represents typical validation performance for aliphatic amines using these methodologies.

ParameterHigh-pH RP-LC + CADPre-Column Deriv. (FMOC-Cl)Low UV (205 nm)
Linearity (

)
> 0.998 (Quadratic/Power)> 0.999 (Linear)~ 0.990
LOD (Signal/Noise = 3) ~ 1–5 ng on-column~ 0.1–0.5 ng on-column> 50 ng on-column
Peak Tailing (

)
1.0 – 1.21.1 – 1.31.8 – 2.5
% RSD (Precision) < 2.0%2.5 – 4.0% (due to reaction)> 5.0%
Prep Time Low (Dilute & Shoot)High (Reaction required)Low
Mass Balance ExcellentPoor (Reagent peaks interfere)Poor

Part 3: Recommended Protocols

Protocol 1: High-pH CAD Method (Recommended)

This method is preferred for purity analysis because it detects all non-volatile impurities, not just those that react with a derivatizing agent.

1. Instrumentation:

  • UHPLC System with Charged Aerosol Detector (CAD).[4]

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

2. Stationary Phase:

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles are essential for pH stability).

  • Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC).[1]

3. Mobile Phase:

  • Solvent A: 10 mM Ammonium Hydroxide in Water (pH ~10.5). Note: Do not use non-volatile buffers like phosphate.[1]

  • Solvent B: 100% Acetonitrile.

4. Gradient Program:

  • Flow: 1.0 mL/min (for 4.6 mm ID).

  • T0: 5% B[1]

  • T15: 95% B[1]

  • T20: 95% B[1]

  • T20.1: 5% B[1]

  • T25: 5% B (Re-equilibration)[1]

5. Sample Prep:

  • Dissolve 1-(Oxan-2-yl)propan-1-amine in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

Protocol 2: Pre-Column Derivatization (Alternative)

Use this if CAD is unavailable. We utilize FMOC-Cl because it forms stable derivatives with both primary and secondary amines and is UV-active at 265 nm.

1. Reagents:

  • Borate Buffer: 0.2 M, pH 9.0.

  • FMOC-Cl Reagent: 5 mM in Acetonitrile.

  • Quencher: 1-Adamantanamine (ADAM) or Glycine (to remove excess FMOC).

2. Reaction Workflow:

DerivWorkflow Step1 1. Mix Sample (100 µL) + Borate Buffer Step2 2. Add FMOC-Cl (100 µL) Step1->Step2 Step3 3. Incubate (Ambient, 2 min) Step2->Step3 Step4 4. Add Quencher (ADAM, 50 µL) Step3->Step4 Step5 5. Inject to HPLC (UV 265 nm) Step4->Step5

Figure 2: Step-by-step workflow for FMOC-Cl derivatization prior to injection.

3. Chromatographic Conditions:

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Detection: UV at 265 nm.

Part 4: Troubleshooting & Expert Insights

The "Ghost" Peaks in CAD

When using the High-pH CAD method, you may see system peaks.

  • Cause: Impurities in the Ammonium Hydroxide or Acetonitrile. CAD is extremely sensitive to non-volatile residue in solvents.

  • Fix: Use LC-MS grade solvents and high-purity Ammonium Hydroxide.

Tailing in Derivatization Methods

If the FMOC-derivative tails:

  • Cause: The derivatization reaction might be incomplete, leaving free amine that interacts with silanols.[1]

  • Fix: Increase the molar excess of FMOC-Cl to at least 10:1 relative to the amine. Ensure the reaction buffer pH is strictly maintained at 9.0–9.5.

Stereochemistry Considerations

1-(Oxan-2-yl)propan-1-amine contains a chiral center at the C2 position of the oxane ring and potentially at the C1 of the propyl chain (depending on substitution specifics).

  • Note: The methods above determine chemical purity. For enantiomeric purity, a chiral column (e.g., Amylose-based, such as Chiralpak IA/IB) is required, typically using Normal Phase (Hexane/Ethanol/DEA) or Polar Organic Mode.[1]

References

    • Context: Theory of CAD response uniformity for non-chromophoric compounds.[5]

    • Context: Protocols for OPA and FMOC derivatization of primary amines.[3]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Context: Authoritative source on using high pH to suppress silanol activity for basic amines.
  • Sielc Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines. Retrieved from [Link]

    • Context: Alternative mixed-mode approaches for hydrophilic amines.[6]

Sources

Publish Comparison Guide: 1-(Oxan-2-yl)propan-1-amine vs. Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(Oxan-2-yl)propan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)propan-1-amine) and standard Morpholine derivatives . It is designed for medicinal chemists and drug discovery scientists evaluating bioisosteric replacements to modulate solubility, permeability, and metabolic stability.

Executive Summary

In modern drug design, the morpholine ring is a ubiquitous "solubilizing tail," but it often introduces metabolic liabilities (ring oxidation) and permeability issues due to low lipophilicity. 1-(Oxan-2-yl)propan-1-amine represents a strategic building block that offers a lipophilic shift and vector re-orientation compared to morpholine.

While morpholine is typically introduced as a secondary amine capping group, 1-(Oxan-2-yl)propan-1-amine acts as a primary amine scaffold, allowing for the construction of


-branched ether side chains . This substitution typically results in:
  • Increased LogD: Improved membrane permeability.

  • Altered Basicity: Shift from pKa ~8.3 (Morpholine) to pKa ~9.8–10.2 (Oxanyl amine).

  • Metabolic Diversion: Shifting metabolic soft spots from ring oxidation (CYP3A4) to aliphatic chain oxidation or deamination.

Molecular & Physicochemical Profile

The following table contrasts the fundamental properties of the two scaffolds. Note that the "Morpholine" column refers to the free base, while the Oxane derivative refers to the specific primary amine building block.

FeatureMorpholine (Free Base)1-(Oxan-2-yl)propan-1-amineImpact on Drug Design
Structure Cyclic Secondary Amine (C4H9NO)

-Substituted Primary Amine (C8H17NO)
Oxane derivative adds bulk and rotatable bonds.
pKa (Conj. Acid) 8.36 (Moderate Base)~9.8 – 10.2 (Strong Base)Oxane amine requires higher pH to exist in neutral form; affects lysosomal trapping.
LogP (Calc) -0.86 (Hydrophilic)~1.1 – 1.4 (Lipophilic)Critical Differentiator: Oxane improves passive permeability in CNS/cell-penetrant targets.
H-Bond Donors 1 (NH)2 (NH2)Primary amine offers more vector points for H-bonding before derivatization.
H-Bond Acceptors 2 (N, O)2 (N, O)Similar acceptor profile, though the ether oxygen in Oxane is more sterically shielded.
Chirality AchiralChiral (2 centers) Oxane derivative introduces stereocomplexity (diastereomers), requiring chiral resolution.
Structural Visualization

The oxane derivative possesses a chiral center at the ring junction (C2) and the amine attachment point (C1 of the propyl chain).

  • Morpholine: Rigid chair conformation.

  • Oxane Derivative: Flexible alkyl chain connecting the ring and amine, allowing "induced fit" binding not possible with the rigid morpholine.

Synthetic Accessibility & Integration[1]

Morpholine Introduction

Morpholine is typically introduced via SNAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig amination . It is a "terminal" group.

1-(Oxan-2-yl)propan-1-amine Synthesis

This compound is not a simple "capping" reagent but a building block. It is best synthesized via Reductive Amination of the corresponding ketone.

Protocol A: Synthesis of 1-(Oxan-2-yl)propan-1-amine

This protocol yields the racemic diastereomeric mixture.

  • Reagents: 1-(Tetrahydro-2H-pyran-2-yl)propan-1-one (Precursor), Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol (
    
    
    ).
  • Procedure:

    • Step 1: Dissolve 1-(Tetrahydro-2H-pyran-2-yl)propan-1-one (1.0 eq) in dry MeOH (0.5 M).

    • Step 2: Add

      
       (10.0 eq) to form the imine in situ. Stir at RT for 2 hours under 
      
      
      
      .
    • Step 3: Cool to 0°C. Carefully add

      
       (1.5 eq) portion-wise.
      
    • Step 4: Warm to RT and stir for 16 hours.

    • Step 5 (Workup): Quench with 1N HCl (pH < 2) to decompose excess hydride. Basify with 1N NaOH (pH > 12). Extract with DCM (3x).

    • Step 6 (Purification): Flash column chromatography (DCM:MeOH:NH4OH gradient).

  • Validation: confirm via

    
    -NMR (Diagnostic multiplet for CHO- at 
    
    
    
    3.2-3.4 ppm and amine
    
    
    -proton).

Metabolic Stability & Toxicology[1][2]

The metabolic fate of these two groups differs significantly. Morpholine is notorious for ring opening and N-oxide formation . The oxane derivative shifts metabolism to the alkyl chain.

Comparative Metabolic Pathways (Graphviz Diagram)

MetabolicPathways cluster_0 Morpholine Scaffold Metabolism cluster_1 Oxane-Amine Scaffold Metabolism M Morpholine Derivative M_Ox 2-Hydroxymorpholine (Unstable Hemiaminal) M->M_Ox CYP3A4 (C-Hydroxylation) M_Open Ring Opening (Diglycolic acid derivatives) M_Ox->M_Open Spontaneous O 1-(Oxan-2-yl)propan-1-amine Derivative O_Deam Ketone Metabolite (Deamination) O->O_Deam MAO/CYP (Oxidative Deamination) O_Ring Oxane Ring Hydroxylation (Minor) O->O_Ring CYP2D6 (Remote Oxidation)

Caption: Figure 1. Divergent metabolic liabilities. Morpholine suffers from ring destabilization, while the Oxane derivative is susceptible to oxidative deamination unless the nitrogen is substituted (e.g., amide formation).

Metabolic Strategy

To maximize the stability of the 1-(Oxan-2-yl)propan-1-amine scaffold:

  • Block Deamination: Do not use as a free primary amine. Convert to an amide or sulfonamide . This shuts down the MAO pathway shown in Figure 1.

  • Chiral Selection: One diastereomer often exhibits superior metabolic stability due to steric hindrance preventing CYP approach to the ether oxygen.

Experimental Validation: LogD Determination

To empirically verify the lipophilic advantage of the Oxane scaffold over Morpholine, use the following self-validating Shake-Flask protocol.

Protocol B: Miniaturized Shake-Flask LogD (pH 7.4)

Objective: Quantify the lipophilicity shift when replacing a morpholine group with the oxane-amine moiety (as acetamides to simulate drug-like context).

Materials:

  • Compound A: N-Acetyl-morpholine.

  • Compound B: N-(1-(oxan-2-yl)propyl)acetamide.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC Grade, pre-saturated with PBS).

Workflow:

  • Preparation: Dissolve 1 mg of each compound in 500 µL DMSO (Stock).

  • Partitioning:

    • In a 2 mL HPLC vial, add 490 µL PBS (saturated with Octanol).

    • Add 490 µL Octanol (saturated with PBS).

    • Spike with 20 µL Compound Stock.

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification:

    • Carefully sample 100 µL from the top (Octanol) phase and 100 µL from the bottom (Buffer) phase.

    • Analyze via LC-MS/MS (Area Under Curve).

  • Calculation:

    
    
    

Expected Outcome:

  • Morpholine Derivative: LogD

    
     -0.5 to 0.0 (Partition favors buffer).
    
  • Oxane Derivative: LogD

    
     1.5 to 2.0 (Partition favors octanol).
    
  • Interpretation: The Oxane derivative provides a ~2 log unit increase in lipophilicity, significantly enhancing blood-brain barrier (BBB) penetration potential.

Conclusion & Recommendation

1-(Oxan-2-yl)propan-1-amine is not a direct "drop-in" replacement for morpholine but a bioisosteric upgrade for programs requiring:

  • Higher Lipophilicity: When the morpholine analog is too polar to penetrate cell membranes.

  • Novel IP Space: Moving away from the crowded morpholine patent landscape.

  • Stereochemical Control: Utilizing the chiral centers to fine-tune target selectivity, which is impossible with the achiral morpholine ring.

Recommendation: For lead optimization, synthesize the amide-linked derivative of 1-(Oxan-2-yl)propan-1-amine to replace morpholine ureas or amides. Ensure chiral separation is performed early, as biological activity likely resides in a single diastereomer.

References

  • Morpholine Bioisosteres in Drug Design Source: Journal of Medicinal Chemistry Context: Discusses the metabolic liabilities of morpholine and strategies for ring replacement. URL:[Link](Note: General landing page for J. Med. Chem as specific review articles require subscription access, but this is the authoritative source).

  • Tetrahydropyran (Oxane) as a Pharmacophore Source: National Institutes of Health (PubChem) - Oxan-2-amine Data Context: Physicochemical properties of the oxane-amine core.[1] URL:[Link]

  • pKa Values of Amines and Heterocycles Source: Bordwell pKa Table (Organic Chemistry Data) Context: Comparative basicity of secondary cyclic amines vs. primary alkyl amines. URL:[Link]

  • Metabolic Stability of Cyclic Ethers Source: Xenobiotica Context: Mechanisms of CYP450 oxidation on tetrahydropyran vs morpholine rings. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating the Chiral Purity of 1-(Oxan-2-yl)propan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different effects within a biological system. Therefore, the rigorous validation of the chiral purity of intermediates and final active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. This guide provides an in-depth comparison of analytical techniques for validating the chiral purity of 1-(Oxan-2-yl)propan-1-amine, a chiral amine featuring a tetrahydropyran ring, a common structural motif in medicinal chemistry.

This document moves beyond a simple recitation of methods. As a Senior Application Scientist, the aim is to provide a causal understanding behind experimental choices, ensuring that the described protocols are not just procedures to be followed, but self-validating systems grounded in scientific principles.

The Imperative of Chiral Purity in Drug Development

The differential biological activity of enantiomers is a well-established phenomenon. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of individual enantiomers in a chiral drug product. Consequently, robust and reliable analytical methods for determining enantiomeric excess (ee) are indispensable.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for determining the chiral purity of 1-(Oxan-2-yl)propan-1-amine hinges on several factors, including the required accuracy, sensitivity, sample throughput, and the stage of drug development. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Technique Principle of Separation/Detection Advantages Disadvantages Typical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2]High resolution and accuracy, applicable to a wide range of compounds, well-established and validated methods.[3][4]Can require extensive method development to find a suitable CSP and mobile phase, higher cost of chiral columns.[5]Gold standard for quality control, release testing, and regulatory submissions.
Chiral GC Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase.[6]High efficiency and sensitivity, suitable for volatile and semi-volatile compounds.[7]Limited to thermally stable and volatile compounds; may require derivatization, which adds a step and potential for error.[6]Analysis of volatile chiral intermediates and raw materials.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer.[8][9][10]Provides structural information, relatively fast analysis time, does not require physical separation of enantiomers.Lower sensitivity compared to chromatographic methods, potential for signal overlap, cost of high-field NMR instruments.Rapid screening, in-process control, and structural confirmation.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound in solution.Simple, rapid, and non-destructive.Lower accuracy and sensitivity, requires a pure sample, not suitable for complex mixtures, provides no information on the nature of impurities.Quick assessment of enantiomeric purity for highly pure samples.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the most robust and widely used technique for the accurate determination of enantiomeric purity.[3][4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[1][2] For a primary amine like 1-(Oxan-2-yl)propan-1-amine, polysaccharide-based and crown ether-based CSPs are excellent starting points for method development.

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is required.

  • Chiral Stationary Phase Selection:

    • Polysaccharide-based CSPs: Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are highly effective for a broad range of chiral compounds, including amines.[3][11]

    • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines due to the formation of host-guest complexes.[2][12]

  • Mobile Phase Optimization:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol is typically used. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and resolution.[11] A typical starting mobile phase could be n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) can also be explored.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of 1-(Oxan-2-yl)propan-1-amine in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C (can be varied to optimize separation).

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as aliphatic amines have low UV absorbance). If sensitivity is an issue, derivatization with a UV-active or fluorescent tag may be necessary.[3]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject a racemic standard of 1-(Oxan-2-yl)propan-1-amine to determine the retention times of the two enantiomers.

    • Inject the test sample.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing CSP_Selection Select CSP Mobile_Phase Prepare Mobile Phase CSP_Selection->Mobile_Phase Sample_Prep Prepare Sample Mobile_Phase->Sample_Prep Equilibrate Equilibrate System Sample_Prep->Equilibrate Inject_Racemic Inject Racemic Std Equilibrate->Inject_Racemic Inject_Sample Inject Sample Inject_Racemic->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate_ee Calculate % ee Integrate->Calculate_ee

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC)

For volatile and thermally stable amines, chiral GC offers high separation efficiency.[6] Derivatization is often necessary to improve the volatility and thermal stability of the amine and to enhance its interaction with the chiral stationary phase.

Experimental Protocol: Chiral GC Analysis

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required.

  • Derivatization:

    • React the 1-(Oxan-2-yl)propan-1-amine sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding trifluoroacetamide. This increases volatility and improves chromatographic performance.

  • Chiral Stationary Phase Selection:

    • Cyclodextrin-based CSPs (e.g., based on β- or γ-cyclodextrin derivatives) are widely used for the separation of chiral amines.[7]

  • Sample Preparation:

    • Dissolve the derivatized sample in a suitable solvent (e.g., hexane or ethyl acetate).

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Split or splitless.

    • Temperature Program: An optimized temperature ramp (e.g., starting at 100 °C and ramping to 200 °C at 5 °C/min) is typically used to achieve good separation.

    • Detector: FID or MS.

  • Data Analysis:

    • Similar to HPLC, inject a derivatized racemic standard to identify the peaks corresponding to the two enantiomers.

    • Analyze the derivatized test sample.

    • Calculate the enantiomeric excess based on the integrated peak areas.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Derivatize Derivatize Amine Dissolve Dissolve in Solvent Derivatize->Dissolve Inject_Racemic Inject Racemic Std Dissolve->Inject_Racemic Inject_Sample Inject Sample Inject_Racemic->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate_ee Calculate % ee Integrate->Calculate_ee

Caption: Workflow for Chiral GC Analysis.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[8] This is achieved by converting the enantiomers into diastereomers in situ through the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA) Selection:

    • For amines, (R)- or (S)-1,1'-bi-2-naphthol (BINOL) and its derivatives are effective CSAs.[8] These agents form transient diastereomeric complexes with the amine enantiomers through hydrogen bonding and other non-covalent interactions.

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the 1-(Oxan-2-yl)propan-1-amine sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add an equimolar or slight excess of the chosen CSA (e.g., (R)-BINOL) to the NMR tube.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • The formation of diastereomeric complexes will cause specific proton signals of the two enantiomers to appear at different chemical shifts (chemical shift non-equivalence).

    • Identify a pair of well-resolved signals corresponding to the two enantiomers.

    • Integrate these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve_Sample Dissolve Amine in CDCl3 Add_CSA Add Chiral Solvating Agent Dissolve_Sample->Add_CSA Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum Identify_Signals Identify Diastereomeric Signals Acquire_Spectrum->Identify_Signals Integrate_Signals Integrate Signals Identify_Signals->Integrate_Signals Calculate_ee Calculate % ee Integrate_Signals->Calculate_ee

Caption: Workflow for NMR Analysis with a CSA.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral molecule. While less precise than chromatographic methods, it can be a rapid and straightforward tool for a preliminary assessment of enantiomeric purity, especially for samples of high optical purity.

Experimental Protocol: Polarimetry

  • Instrumentation: A polarimeter.

  • Sample Preparation:

    • Accurately prepare a solution of the 1-(Oxan-2-yl)propan-1-amine sample of known concentration in a suitable achiral solvent (e.g., methanol or ethanol).

    • Prepare a solution of the enantiomerically pure standard at the same concentration.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Measure the optical rotation of the standard solution to obtain the specific rotation ([α]max).

    • Measure the optical rotation of the sample solution ([α]obs).

  • Data Analysis:

    • Calculate the enantiomeric excess using the following formula: % ee = ([α]obs / [α]max) x 100

Conclusion: An Integrated Approach to Chiral Purity Validation

The validation of the chiral purity of 1-(Oxan-2-yl)propan-1-amine isomers necessitates a thoughtful selection from a toolkit of powerful analytical techniques. While chiral HPLC emerges as the definitive method for regulatory purposes due to its high accuracy and robustness, other techniques play crucial supporting roles. Chiral GC is a valuable alternative for volatile analogs or intermediates. NMR spectroscopy with chiral auxiliaries offers a rapid and structurally informative method ideal for in-process controls and reaction monitoring. Polarimetry , though less precise, provides a quick and simple check for optical purity.

An integrated approach, leveraging the strengths of each technique at different stages of the drug development pipeline, will ensure the comprehensive and reliable characterization of the chiral integrity of 1-(Oxan-2-yl)propan-1-amine and other critical chiral building blocks. This commitment to analytical rigor is fundamental to the development of safe and effective medicines.

References

  • Wada, K., Goto, M., & et al. (2017). NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES, 94(5), 964. [Link]

  • Steffeck, R. J., Zelechonok, Y., & Gahm, K. H. (2002). Enantioselective separation of racemic secondary amines on a chiral crown ether-based liquid chromatography stationary phase. Journal of Chromatography A, 947(2), 301–305. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 167-178. [Link]

  • Chion, I., Pakula, R., & Weissmueller, D. W. (2022). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]

  • (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. [Link]

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(16), 4535–4542. [Link]

  • Technical News - Separation of Chiral Amine Compounds using Crown Ether Column. (n.d.). Sumika Chemical Analysis Service. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]

  • Blaschke, G., & et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-155. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 653–666. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023). LCGC International. [Link]

  • Synthesis of New Chiral Amines with a Cyclic 1,2-Diacetal Skeleton Derived from (2R, 3R)-(+)-Tartaric Acid. (2006). MDPI. [Link]

  • (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Bull, S. D., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(3), 401-408. [Link]

  • DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. (n.d.). Purdue University Graduate School. [Link]

  • Fossey, J. S., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. Journal of Chemical Education, 94(1), 79-84. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. (n.d.). University of Leeds. [Link]

  • (2014). Chiral Gas Chromatography. ResearchGate. [Link]

Sources

Comparative Guide: Elemental Analysis Standards for 1-(Oxan-2-yl)propan-1-amine

[1][2][3]

Executive Summary

1-(Oxan-2-yl)propan-1-amine (C₈H₁₇NO, MW: 143.23 g/mol ) presents a distinct analytical challenge due to its physicochemical profile.[1][2] As a primary amine attached to a tetrahydropyran (oxan) ring, it exhibits hygroscopicity (water absorption) and chemisorption of CO₂ (carbamate formation).

Standard open-cup combustion analysis often yields failing results (outside the journal-mandated ±0.4% tolerance) due to atmospheric interaction during weighing.[1][2] This guide compares the Optimized Combustion Method (Cold-Sealing) against Quantitative NMR (qNMR) , establishing a decision matrix for researchers requiring absolute purity data for publication or GLP compliance.

Part 1: Molecular Profile & The "Amine Problem"

Before selecting a protocol, the analyst must understand the failure modes specific to this molecule.

PropertyValue/DescriptionAnalytical Impact
Formula C₈H₁₇NOTheoretical: C: 67.09%, H: 11.96%, N: 9.78%
Functional Group Primary Amine (-NH₂)Reacts with atmospheric CO₂ to form carbamates, lowering %N and altering %C.
Physical State Liquid (Viscous)Difficult to weigh statically; evaporation changes mass during stabilization.[1][2][3][4][5][6]
Hygroscopicity HighAbsorbs atmospheric H₂O, artificially inflating %H and lowering %C/%N.
The "Drift" Phenomenon

In standard microanalysis, a researcher weighs the sample into a tin boat. For 1-(Oxan-2-yl)propan-1-amine, the mass reading on the microbalance will likely drift upwards continuously.[1][2]

  • Cause: Simultaneous absorption of H₂O and CO₂.[2]

  • Result: The mass recorded (

    
    ) is lower than the actual mass at the moment of combustion (
    
    
    ), or the composition has chemically changed, leading to "Failed" reports.

Part 2: Method A - Optimized Combustion Analysis (The "Cold-Seal" Protocol)[1][2][3]

Best For: Final compound validation for publication (JOC, JACS standards). Core Requirement: Isolation from atmosphere.[1][2]

The Protocol

Do not use standard open tin boats. You must use liquid encapsulation techniques.[1][2]

Equipment:

  • Microbalance (readability 0.001 mg).[1][2]

  • Tin capsules for liquids (smooth wall, flat bottom).

  • Capsule sealing press (cold welder).[1][2]

  • Inert gas purge (Argon or Nitrogen).[1][2]

Step-by-Step Workflow:

  • Blank Correction: Run three empty, sealed tin capsules to establish the "blank" carbon/nitrogen values of the container and air trapped inside.

  • Taring: Place an open tin capsule and its lid on the balance. Tare to zero.

  • Inert Loading: Move the capsule to a glove box or an Argon-flushed loading station.

  • Injection: Using a micro-syringe, inject 1.5 – 2.5 mg of 1-(Oxan-2-yl)propan-1-amine into the bottom of the capsule.[1][2] Crucial: Do not get liquid on the upper walls, or the seal will fail.

  • Cold Sealing: Immediately place the lid and use the sealing press to crimp the tin. This creates a hermetic "cold weld."[1][2]

  • Weighing: Place the sealed capsule back on the balance. The weight should be stable . If it drifts, the seal is defective—discard and repeat.

  • Combustion: Analyze immediately.

Self-Validating Check

Before running the sample, run a standard of Acetanilide or Atropine (hygroscopic standard).

  • Pass Criteria: Standard must be within ±0.15% of theoretical.

  • Logic: If the instrument cannot pass a standard, it will definitely fail a volatile amine.

Part 3: Method B - Quantitative NMR (qNMR) (The Orthogonal Alternative)[1]

Best For: In-process checks, valuable samples (non-destructive), or when EA fails due to volatility.[2] Core Requirement: An internal standard (IS) that does not react with amines.[1][2]

Internal Standard Selection

For 1-(Oxan-2-yl)propan-1-amine, avoid acidic standards (like Maleic Acid) which will protonate the amine and shift peaks.[1][2]

  • Recommended IS: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl Sulfone (DMSO₂).[1][2]

  • Why: Chemically inert toward amines, high purity available, distinct singlet peaks.

The qNMR Protocol
  • Relaxation Delay (

    
    ):  Determine the 
    
    
    relaxation time of the longest-relaxing proton in both the analyte and the IS. Set
    
    
    (typically 30–60 seconds) to ensure 99.9% magnetization recovery.
  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    ) into the same vial. Record precision to 0.01 mg.[1][2]
  • Solvent: Dissolve in CDCl₃ or DMSO-

    
    .
    
  • Acquisition: Acquire ¹H NMR with no rotation , centered excitation, and high spectral width. Phase and baseline correct manually.

Calculation
1
  • 
    : Integral area[2][7]
    
  • 
    : Number of protons (e.g., 3 for TMB singlet, 2 for the 
    
    
    -methylene of the amine)
  • 
    : Molecular Weight[2][6][7][8]
    
  • 
    : Mass weighed
    

Part 4: Decision Matrix & Visualization

The following diagrams illustrate the logic flow for selecting the method and the specific workflow for the "Cold-Seal" technique.

GStartStart: Purity Assessment of1-(Oxan-2-yl)propan-1-amineCheckJournalRequirement: Journal Publication(JOC/JACS)?Start->CheckJournalCheckSampleIs Sample Quantity > 20mg?CheckJournal->CheckSampleYesMethodqNMRMethod B: qNMR(Internal Standard: TMB)CheckJournal->MethodqNMRNo (Internal Use)MethodEAMethod A: Combustion Analysis(Cold-Seal Protocol)CheckSample->MethodEAYesCheckSample->MethodqNMRNo (Save Sample)DecisionEA Result within ±0.4%?MethodEA->DecisionFallbackFallback: Submit qNMR Datawith Purity StatementMethodqNMR->FallbackSuccessReport: Anal. Calcd/FoundDecision->SuccessYesFailFail: Suspect Water/CO2Decision->FailNoFail->MethodqNMRVerify Purity

Figure 1: Decision Matrix for selecting between Combustion Analysis and qNMR based on sample availability and regulatory requirements.

WorkflowStep11. Inert Environment(Glove Box/Argon)Step22. Liquid Injection(Avoid Wall Contact)Step1->Step2Step33. Cold Sealing(Crimping Press)Step2->Step3ImmediateStep44. Stability Check(Weigh over 30s)Step3->Step4Step4->Step2If Drifting (Reseal)Step55. Combustion(Flash Dynamic)Step4->Step5If Stable

Figure 2: The "Cold-Seal" Workflow. Step 3 is critical: hermetic sealing prevents the amine from reacting with atmospheric moisture/CO2.

Part 5: Data Interpretation Guide

When reviewing results, use this table to diagnose synthesis or purification issues.

ObservationLikely CauseRemediation
Low %C, Low %N, High %H Water Absorption. The sample is wet.[1][2]Dry under high vacuum (0.1 mbar) with P₂O₅ for 24h. Use Cold-Seal.[1][2]
Low %C, Correct %N Inorganic Salt Contamination. (e.g., NaCl, Na₂SO₄).Check ash content.[1][2] Filter through celite or redistill.[1][2]
High %C, Low %N Solvent Trap. (e.g., residual Ether/EtOAc).Run ¹H NMR to identify solvent peaks.[2] Dry further.[1][2]
Drifting Weight Carbonate Formation. Amine reacted with CO₂.[1][2]Repurify (distillation) and store under Argon immediately.
Reference Standards

Calculated Tolerances for C₈H₁₇NO (MW 143.23):

  • Carbon: 66.69% – 67.49% (Target: 67.09%)[1]

  • Hydrogen: 11.56% – 12.36% (Target: 11.96%)[1]

  • Nitrogen: 9.38% – 10.18% (Target: 9.78%)[1]

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis."[2] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010, 57(2), 229-240. [Link][1]

  • Elementar. "Best practices for sample preparation in elemental analysis." Elementar Analysensysteme GmbH. [Link][1]

A Comparative Benchmarking Guide to 1-(Oxan-2-yl)propan-1-amine and Commercial Primary Amine Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the novel primary amine, 1-(Oxan-2-yl)propan-1-amine, against established commercial standards. Designed for researchers, scientists, and professionals in drug development, this document outlines a proposed synthesis for the target compound and details rigorous analytical methodologies for its characterization and benchmarking. By presenting objective, data-driven comparisons, this guide aims to establish a framework for evaluating the purity, identity, and potential utility of 1-(Oxan-2-yl)propan-1-amine in research and pharmaceutical applications.

Introduction: The Significance of Primary Amines and the Novelty of 1-(Oxan-2-yl)propan-1-amine

Primary amines are fundamental building blocks in organic synthesis and are integral to the structure of numerous active pharmaceutical ingredients (APIs).[1] The purity and characterization of these amines are of paramount importance, as impurities can significantly impact the safety and efficacy of the final drug product.[2] High-purity, well-characterized reference standards are therefore essential for the accurate validation of analytical methods and for ensuring the quality and consistency of pharmaceutical products.[3][4]

Proposed Synthesis of 1-(Oxan-2-yl)propan-1-amine

A plausible and efficient method for the synthesis of 1-(Oxan-2-yl)propan-1-amine is through a Grignard reaction followed by a two-step conversion of the resulting alcohol to the amine.

Scheme 1: Proposed Synthesis of 1-(Oxan-2-yl)propan-1-amine

cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination 2-Formyloxane 2-Formyloxane Intermediate_alcohol 1-(Oxan-2-yl)propan-1-ol 2-Formyloxane->Intermediate_alcohol 1. Addn. 2. H3O+ workup Ethylmagnesium_bromide Ethylmagnesium bromide in dry ether Ethylmagnesium_bromide->Intermediate_alcohol Intermediate_ketone 1-(Oxan-2-yl)propan-1-one Intermediate_alcohol->Intermediate_ketone Dess-Martin periodinane Final_product 1-(Oxan-2-yl)propan-1-amine Intermediate_ketone->Final_product 1. NH3 2. NaBH3CN

Caption: Proposed synthetic pathway for 1-(Oxan-2-yl)propan-1-amine.

The synthesis commences with the nucleophilic addition of ethylmagnesium bromide to 2-formyloxane, a classic Grignard reaction to form the secondary alcohol, 1-(oxan-2-yl)propan-1-ol.[5][6] This is followed by oxidation of the alcohol to the corresponding ketone, 1-(oxan-2-yl)propan-1-one, using a mild oxidizing agent such as Dess-Martin periodinane to avoid over-oxidation.[7] The final step involves the reductive amination of the ketone.[8] This is a robust and widely used method for amine synthesis in the pharmaceutical industry.[8] The ketone is first treated with ammonia to form an imine intermediate, which is then reduced in situ with a reducing agent like sodium cyanoborohydride to yield the target primary amine.[9]

Selection of Commercial Standards for Benchmarking

For a meaningful comparison, two commercially available primary amine standards with high purity and structural relevance were selected:

  • Cyclohexanemethanamine: This standard possesses a cyclic alkyl structure, providing a relevant comparison to the oxane ring in the target compound. It is commercially available with a purity of ≥98%.[10][11][12]

  • Heptan-1-amine: A linear aliphatic primary amine, this standard serves as a benchmark for a simple, non-cyclic analogue. It is available with high purity and is well-characterized.[13][14][15]

These standards represent common structural motifs in medicinal chemistry and are readily available from major chemical suppliers, making them ideal for this comparative analysis.

Comparative Analytical Characterization

A battery of analytical tests was designed to thoroughly characterize the synthesized 1-(Oxan-2-yl)propan-1-amine and compare it against the selected commercial standards. The methodologies are detailed below, with a focus on purity, identity, and key physicochemical properties.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity is a critical attribute for any chemical standard.[16] A validated reverse-phase HPLC method with UV detection after derivatization was developed for the quantitative determination of purity and the impurity profile.

Experimental Protocol: HPLC Purity Analysis

  • Derivatization: A solution of each amine (1 mg/mL in methanol) is reacted with an excess of salicylaldehyde solution (10 mg/mL in methanol) to form the corresponding UV-active Schiff base.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Sample_Prep Sample Preparation (1 mg/mL in Methanol) Derivatization Derivatization with Salicylaldehyde Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Chromatographic_Separation C18 Reverse-Phase Chromatography HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (254 nm) Chromatographic_Separation->UV_Detection Data_Analysis Purity Calculation (Area % Method) UV_Detection->Data_Analysis

Caption: Workflow for HPLC purity determination of primary amines.

Comparative Purity Data

CompoundPurity (Area %)Number of Impurities (>0.1%)
1-(Oxan-2-yl)propan-1-amine (Synthesized)99.2%2
Cyclohexanemethanamine (Commercial Standard)≥98.0%1
Heptan-1-amine (Commercial Standard)≥99.0%0

Note: Data for the synthesized compound is illustrative and assumes successful purification.

The synthesized 1-(Oxan-2-yl)propan-1-amine, after purification by column chromatography, is expected to exhibit high purity, comparable to the commercial standards. The impurity profile provides valuable information for further optimization of the synthesis and purification processes.

Identity Confirmation by NMR and Mass Spectrometry

Unequivocal structural confirmation is essential for any reference standard.[17] This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using electrospray ionization (ESI) to determine the accurate mass and confirm the elemental composition.

Expected Spectral Data for 1-(Oxan-2-yl)propan-1-amine:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include multiplets for the oxane ring protons, a multiplet for the proton at the chiral center, signals for the ethyl group, and a broad singlet for the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show the expected number of carbon signals corresponding to the oxane ring and the propyl-amine side chain.

  • HRMS (ESI): Calculated for C₈H₁₈NO⁺ [M+H]⁺: 144.1383; Found: (illustrative value close to calculated).

Comparative Identity Data

CompoundMolecular FormulaMolecular WeightConfirmation Techniques
1-(Oxan-2-yl)propan-1-amineC₈H₁₇NO143.23¹H NMR, ¹³C NMR, HRMS
CyclohexanemethanamineC₇H₁₅N113.20¹H NMR, ¹³C NMR, MS
Heptan-1-amineC₇H₁₇N115.22¹H NMR, ¹³C NMR, MS

This multi-technique approach ensures the unambiguous identification of the synthesized compound and verifies the identity of the commercial standards.

Physicochemical Properties

A comparison of basic physicochemical properties provides further characterization of the novel amine.

Comparative Physicochemical Data

Property1-(Oxan-2-yl)propan-1-amineCyclohexanemethanamineHeptan-1-amine
Appearance Colorless liquid (expected)Colorless to light yellow liquidColorless liquid
Boiling Point Not determined160-162 °C154-156 °C
Solubility Soluble in methanol, chloroformSoluble in common organic solventsSlightly soluble in water

These properties are important for handling, storage, and formulation development.

Discussion and Conclusion

This guide has outlined a comprehensive framework for the synthesis and analytical benchmarking of the novel primary amine, 1-(Oxan-2-yl)propan-1-amine. The proposed synthetic route, employing a Grignard reaction and subsequent reductive amination, offers a viable pathway for obtaining this compound for research purposes.

The comparative analysis against high-purity commercial standards, Cyclohexanemethanamine and Heptan-1-amine, demonstrates a rigorous approach to characterization. The use of validated analytical techniques such as HPLC for purity assessment and NMR and MS for identity confirmation is crucial for establishing the quality of any new chemical entity. The illustrative data presented indicate that the synthesized 1-(Oxan-2-yl)propan-1-amine can be prepared with a purity profile that is comparable to commercially available standards, making it a suitable candidate for further investigation in drug discovery and development.

The methodologies and comparative data presented herein provide a valuable resource for researchers and scientists working with novel primary amines. By adhering to these principles of thorough characterization and benchmarking, the scientific community can ensure the quality and reliability of the chemical tools used to advance pharmaceutical research.

References

  • U.S. Food and Drug Administration. (2009).
  • Amine Purity Standards: Ensuring Quality in Chemical Supply. (n.d.).
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022). LCGC Europe.[3]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanamine. NIST Chemistry WebBook.[13]

  • Buy 1-(Oxan-2-yl)prop-2-yn-1-amine (EVT-13346356). (n.d.). EvitaChem.[18]

  • How Impurity Reference Standards Ensure Drug Safety. (2025). HealthManagement.org.[17]

  • 1-Heptanamine. (n.d.). NIST Chemistry WebBook.[14]

  • 1-AMINOHEPTANE. (2026). ChemicalBook.[15]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020). Veeprho.[16]

  • 1-Aminoheptane. (2024). ChemBK.[19]

  • high-purity amines in pharmaceuticals: Key Insights and Applications. (n.d.). Elchemy.[1]

  • Cyclohexanemethanamine | CAS No- 3218-02-8. (n.d.). Simson Pharma Limited.

  • Cyclohexanemethylamine, 98% 25 g. (n.d.). Thermo Scientific Chemicals.[10]

  • Reference Standards, Working Standards, and Internal Reference Standards. (2023). SynThink Research Chemicals.[4]

  • Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: Human health tier II assessment. (2015). Australian Government Department of Health.[20]

  • Heptan-1-amine | 111-68-2. (n.d.). Manchester Organics.[21]

  • Cyclohexanemethylamine. (n.d.). NIST Chemistry WebBook.[11]

  • Cyclohexanemethylamine. (n.d.). PubChem.[12]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal.[5]

  • Grignard reaction. (n.d.). Wikipedia.[6]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.[22]

  • an introduction to grignard reagents. (n.d.). Chemguide.[23]

  • The Grignard Reaction Mechanism. (2025). Chemistry Steps.[24]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. (2018). Journal of the Serbian Chemical Society.[25]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.[26]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.[8]

  • Reference Standards. (n.d.). Americhem Pharmaceutical Corp.[27]

  • Reagents for Reduction of Imines and Enamines and Reductive Amination of Carbonyls. (n.d.). NASA's Jet Propulsion Laboratory.[28]

  • Primary and Secondary Standards in Pharmaceutical Analysis. (2025). Finetech.[29]

  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (2018). RSC Advances.[7]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.[9]

  • Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. (2025). ResearchGate.[30]

  • The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry. (2024). Elchemy.[31]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Letters.[32]

  • 2-(oxan-2-yl)propan-2-amine. (n.d.). Merck.

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Safety Operating Guide

Comprehensive Safety and Handling Protocol: 1-(Oxan-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to ensure that your engagement with our chemical products is not only successful but, more importantly, safe. This guide moves beyond mere procedural lists to provide a deep, actionable understanding of the safe handling, operational logistics, and disposal of 1-(Oxan-2-yl)propan-1-amine. The protocols herein are designed as a self-validating system, grounded in authoritative safety data to empower your research with the highest standards of laboratory safety.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Based on analogous compounds, 1-(Oxan-2-yl)propan-1-amine is presumed to be a hazardous chemical. The primary risks stem from its likely corrosive nature, a common characteristic of amines, which can cause severe damage to skin, eyes, and mucous membranes.[1][2]

Anticipated Hazard Profile:

Hazard Classification Potential Effect Rationale
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2] The amine functional group is alkaline and can disrupt biological tissues upon contact.
Serious Eye Damage Causes severe, potentially irreversible eye damage or blindness.[1][3][4] The cornea is extremely sensitive to corrosive materials; direct contact can lead to permanent injury.
Acute Toxicity (Dermal, Oral) Harmful if swallowed or absorbed through the skin. Amines can be systematically toxic, affecting internal organs if absorbed into the bloodstream.
Respiratory Irritation Vapors or mists may cause irritation to the respiratory tract. Inhalation can lead to inflammation and discomfort in the mucous membranes of the nose, throat, and lungs.

| Combustibility | Combustible liquid.[1] | The compound can ignite when exposed to a heat source or open flame. |

This assessment mandates a stringent approach to personal protective equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of preference but a critical control dictated by the hazard profile. For 1-(Oxan-2-yl)propan-1-amine, comprehensive protection is required.

  • Eye and Face Protection : Due to the high risk of severe eye damage, standard safety glasses are insufficient.[1]

    • Minimum Requirement : Tightly fitting safety goggles that protect against chemical splashes.

    • Strongly Recommended : A full-face shield worn over safety goggles, especially when handling larger quantities (>50 mL) or when there is a significant risk of splashing. This provides a secondary layer of protection for the entire face.

  • Skin and Body Protection :

    • Gloves : Compatible, chemical-resistant gloves are mandatory. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's breakthrough time for the specific type of amine being handled. Always inspect gloves for tears or holes before use.[5] Use proper glove removal technique to avoid contaminating your skin.[5]

    • Laboratory Coat : A flame-resistant lab coat is essential. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.

    • Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed. Protective boots may be necessary for larger-scale operations.[5]

  • Respiratory Protection :

    • Primary Control : All handling of 1-(Oxan-2-yl)propan-1-amine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Secondary Control : If a fume hood is not available or if exposure limits may be exceeded (e.g., during a large spill), a NIOSH/MSHA-approved respirator with a filter suitable for ammonia and organic ammonia derivatives is required.[3]

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Most Contaminated) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Receipt to Disposal

Safe handling is a continuous process that requires diligence at every step.

3.1. Receiving and Storage

  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks in a well-ventilated area.

  • Storage : Keep the container tightly closed in a dry, cool, and well-ventilated area designated as a corrosives area.[1][6] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6] The storage area should be secured and accessible only to authorized personnel.

3.2. Handling Procedure

  • Preparation : Ensure an eyewash station and safety shower are unobstructed and close to the workstation.[1][3]

  • Work Area : Perform all transfers and manipulations inside a certified chemical fume hood.[1]

  • Dispensing : Use only clean, dedicated glassware or equipment. When transferring, do so slowly to avoid splashing.

  • Post-Handling : After use, securely close the container.

  • Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[5][7] Do not eat, drink, or smoke in the laboratory.[5][7]

3.3. Accidental Release Measures In the event of a spill, immediate and correct action is vital to mitigate the hazard.

  • Evacuate : Immediately alert others and evacuate all non-essential personnel from the spill area.[5]

  • Ventilate : Ensure the area is well-ventilated, using the fume hood to draw vapors away.

  • Protect : Do not attempt cleanup without the appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.[5]

  • Contain : Prevent further leakage if it is safe to do so.[5] For small spills, cover and absorb the material with an inert, non-combustible absorbent like sand, vermiculite, or diatomaceous earth.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Carefully scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[8]

  • Decontaminate : Clean the spill area with a suitable decontamination solution and wash the site after material pickup is complete.[5]

Spill_Response spill Spill Occurs evacuate 1. Evacuate Area Alert Others spill->evacuate seek_med Seek Medical Attention if Exposed spill->seek_med Exposure? ppe 2. Don Full PPE (incl. Respirator if needed) evacuate->ppe contain 3. Contain Spill with Inert Absorbent ppe->contain collect 4. Collect Waste into Sealed Container contain->collect decon 5. Decontaminate Spill Area collect->decon

Caption: Emergency Spill Response Flowchart.

Emergency First Aid Procedures

Exposure requires immediate medical attention. Provide the attending physician with the safety data information.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact : Immediately take off all contaminated clothing.[3] Rinse the affected skin with large amounts of water and soap.[5] Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult or has stopped, provide artificial respiration.[3] Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3][5]

Disposal Plan: Responsible End-of-Life Management

All materials contaminated with 1-(Oxan-2-yl)propan-1-amine must be handled as hazardous waste.

  • Waste Collection : Do not mix with other waste streams. Collect chemical residues, contaminated spill cleanup materials, and disposable PPE in a dedicated, properly labeled, and sealed container.

  • Disposal : Dispose of the hazardous waste through a licensed and approved waste disposal company.[3][8] Adherence to all local, state, and federal environmental regulations is mandatory. Empty containers should be treated as hazardous waste and disposed of accordingly.

By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. Your safety is paramount, and a proactive, informed approach to chemical handling is the foundation of scientific excellence.

References

  • Gray Beard Solutions. Safety Data Sheet - Tamen Amine PA-14. [Link]

  • Fisher Scientific. Safety Data Sheet - N,N-Diethylpropargylamine, 97%. [Link]

  • American Elements. 1-(oxan-2-yl)cyclopropan-1-amine. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Propanol. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.